molecular formula C56H42O12 B052581 Vitisin A CAS No. 142449-89-6

Vitisin A

货号: B052581
CAS 编号: 142449-89-6
分子量: 906.9 g/mol
InChI 键: XAXVWWYPKOGXSY-DBHYGPPCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vitisin A is an oligostilbene tetramer, a complex phenolic compound naturally occurring in Vitis vinifera (wine grapes), formed from the oxidation and dimerization of resveratrol derivatives. This compound is of significant interest in biochemical and pharmacological research due to its potent biological activities, which often surpass those of its monomeric precursors. Its primary research applications focus on cardiovascular health, where it demonstrates robust antioxidant and vasorelaxant effects by modulating nitric oxide (NO) signaling and protecting endothelial function against oxidative stress. Furthermore, this compound exhibits pronounced anti-aging and neuroprotective potential through the activation of sirtuin pathways (e.g., SIRT1) and the enhancement of cellular stress resistance. Its mechanism of action also includes the inhibition of key pro-inflammatory enzymes such as COX-2, positioning it as a valuable tool for studying the molecular underpinnings of chronic inflammation and age-related pathologies. Researchers utilize this compound as a high-purity reference standard in metabolomics studies, for in vitro bioactivity assays, and to investigate the complex mechanisms of natural product-mediated cytoprotection. Its unique structure and enhanced efficacy make it a critical compound for advancing the understanding of stilbene biochemistry and developing novel research models.

属性

IUPAC Name

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXVWWYPKOGXSY-DBHYGPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029696
Record name Vitisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

906.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142449-89-6
Record name Vitisin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142449-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitisin A (stilbenoid)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Vitisin A: Chemical Structures, Properties, and Biological Activities

References

Vitisin A derivatives and their natural occurrence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vitisin A and Its Derivatives: Natural Occurrence, Chemistry, and Biological Activity

Introduction

This compound refers to two distinct types of natural phenolic compounds found in grapevines (Vitis vinifera), which has led to some confusion in scientific literature. The first is a resveratrol tetramer, a complex stilbenoid, primarily isolated from the roots of grapevines.[1][2] The second, and more commonly discussed in the context of enology, is a pyranoanthocyanin. This type of this compound is not present in grapes but is formed during the fermentation and aging of red wine.[3] It is created through a reaction between anthocyanins (the primary pigments in red grapes) and yeast metabolites, such as pyruvic acid.[4][5] These pyranoanthocyanins, including this compound and its derivatives, are of significant interest to researchers and winemakers due to their enhanced stability and contribution to the color of aged red wines.[5][6] This guide will focus primarily on the pyranoanthocyanin this compound and its derivatives, while also acknowledging the existence of the resveratrol tetramer.

This compound and its related compounds exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering activities.[1][7][8] These biological properties make them promising candidates for further investigation in the fields of drug development and nutraceuticals.

Natural Occurrence and Formation

Pyranoanthocyanin this compound is not found in fresh grapes but is a product of the winemaking process.[3] Its formation begins during alcoholic fermentation when yeast release metabolites into the must.[9] The primary precursors for this compound are anthocyanins, specifically malvidin-3-O-glucoside (the most abundant anthocyanin in Vitis vinifera grapes), and pyruvic acid.[4][6] The reaction involves a cycloaddition of pyruvic acid to the anthocyanin molecule, forming a new pyran ring.[5] This structural change is responsible for the altered color and increased stability of this compound compared to its anthocyanin precursor.

Several factors influence the concentration of this compound in wine:

  • Yeast Strain: Different strains of Saccharomyces cerevisiae produce varying amounts of pyruvic acid and acetaldehyde, directly impacting the formation of this compound and Vitisin B, respectively.[10] Non-Saccharomyces yeasts, such as Schizosaccharomyces pombe, are known to produce higher concentrations of pyruvate, which can enhance the formation of this compound-type derivatives.[6][11]

  • Fermentation Conditions: The synthesis of this compound is most rapid when the concentrations of its precursors, malvidin-3-glucoside and pyruvic acid, are at their peak.[6]

  • Oxygen and Oxidants: The formation of this compound appears to be linked to the availability of a suitable oxidant; reactive oxygen species (ROS) are believed to be necessary to complete the synthesis.[6][12][13]

  • Oak Aging: The presence of ellagitannins, such as castalagin and vescalagin, which are extracted from oak barrels during aging, can increase the synthesis of this compound.[12][13]

  • Malolactic Fermentation: Malolactic bacteria can consume pyruvic acid, which may limit the production of this compound if this secondary fermentation occurs.[14]

This compound Derivatives

Besides this compound, other related pyranoanthocyanins are also formed in wine. The most common derivative is Vitisin B , which is formed from the reaction of malvidin-3-O-glucoside with acetaldehyde instead of pyruvic acid.[4][15] Other derivatives can be formed from different anthocyanins (delphinidin, cyanidin, petunidin, or peonidin) or from acylated anthocyanins, leading to acetyl-vitisins or p-coumaroyl-vitisins.[15]

Biosynthesis Pathway of Pyranoanthocyanin this compound

The following diagram illustrates the chemical reaction for the formation of this compound from malvidin-3-O-glucoside and pyruvic acid, a process that occurs during wine fermentation.

G cluster_fermentation Wine Fermentation M3G Malvidin-3-O-glucoside (from grape skins) VitisinA This compound (10-carboxypyranomalvidin-3-O-glucoside) M3G->VitisinA + Cycloaddition Reaction PyruvicAcid Pyruvic Acid (from yeast metabolism) PyruvicAcid->VitisinA

Formation of this compound during wine fermentation.

Quantitative Data

The concentration of this compound and its derivatives in wine can vary significantly depending on the grape variety, winemaking techniques, and age of the wine. The table below summarizes some reported concentrations.

CompoundSourceConcentration RangeReference(s)
This compoundRed Wines (general)< 5 mg/L[6]
This compoundTempranillo Wines4.32 - 11.61 mg/L[16]
This compoundPinot Noir (synthetic wine)> 70 mg/L (after 7 days at 30°C)[6]

Experimental Protocols

The analysis of this compound and its derivatives in complex matrices like wine requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is the most common method for their separation, identification, and quantification.

General Protocol for this compound Analysis in Wine
  • Sample Preparation: Wine samples are typically filtered through a 0.45 µm membrane filter to remove particulate matter. Dilution with a suitable solvent may be necessary if concentrations are high.

  • HPLC Separation: A reverse-phase C18 column is commonly used for separation.[17][18] A gradient elution is employed using two mobile phases, typically an acidified aqueous solution (e.g., water with formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12]

  • Detection and Quantification (HPLC-DAD): The eluting compounds are monitored with a DAD detector. This compound has a characteristic absorption maximum around 507-520 nm.[12][17] Quantification is achieved by creating a calibration curve using a purified this compound standard.[16]

  • Identification (LC-MS): Mass spectrometry is used to confirm the identity of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12][17]

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the extraction and analysis of this compound from wine samples.

G cluster_sample Sample Preparation cluster_analysis Analytical Procedure Wine Red Wine Sample Filter Filtration (0.45 µm) Wine->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC DAD DAD Detection (~510 nm) HPLC->DAD MS Mass Spectrometry (Identification) HPLC->MS Quant Quantification DAD->Quant Data Data Analysis MS->Data Quant->Data

Workflow for this compound analysis in wine.

Biological Activity and Signaling Pathways

This compound, in both its resveratrol tetramer and pyranoanthocyanin forms, has demonstrated a variety of biological activities. These effects are mediated through the modulation of several key cellular signaling pathways.

Neuroprotective Effects

Central administration of this compound has been shown to improve cognitive function in animal models of dementia.[7] This neuroprotective effect is at least partially attributed to the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) - cAMP response element-binding protein (CREB) signaling pathway in the hippocampus.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

G VitisinA This compound BDNF BDNF VitisinA->BDNF Upregulates CREB CREB BDNF->CREB Activates LTP Long-Term Potentiation (LTP) CREB->LTP Promotes Cognition Improved Cognitive Function LTP->Cognition

This compound-mediated neuroprotective signaling pathway.
Lipid-Lowering Effects

This compound has shown superior efficacy in reducing triglyceride levels compared to its parent anthocyanin, cyanidin-3-O-glucoside.[8][19] It achieves this through a dual mechanism in the liver:

  • Inhibition of Lipogenesis: this compound activates the AMP-activated protein kinase (AMPK) , which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC) . This reduces the synthesis of malonyl-CoA, a key substrate for the enzyme fatty acid synthase (FASN) , thereby decreasing de novo fatty acid synthesis.[8][19]

  • Enhancement of Fatty Acid β-Oxidation: this compound also promotes the breakdown of fatty acids by upregulating key proteins involved in fatty acid oxidation, such as CPT-1A, through pathways involving AMPK, SIRT1, PGC-1α, and PPAR-α.[19]

G cluster_lipo Inhibition of Lipogenesis cluster_ox Enhancement of β-Oxidation VitisinA This compound AMPK AMPK VitisinA->AMPK BetaOx Fatty Acid β-Oxidation VitisinA->BetaOx Enhances ACC ACC AMPK->ACC Inhibits FASN FASN ACC->FASN Reduces Substrate for TG_Syn Triglyceride Synthesis FASN->TG_Syn TG_Result Reduced Triglyceride Accumulation TG_Syn->TG_Result BetaOx->TG_Result

This compound's dual mechanism on lipid metabolism.
Anti-inflammatory Activity

This compound, particularly the resveratrol tetramer form, exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][20] This effect is mediated by inhibiting the activation of key inflammatory signaling pathways, including extracellular signal-regulated kinase (ERK) , p38 mitogen-activated protein kinase (MAPK) , and nuclear factor-kappa B (NF-κB) .[20][21]

Conclusion

This compound and its derivatives represent a fascinating class of compounds that are naturally formed during the maturation of red wine. Their unique chemical structure, derived from the reaction of grape anthocyanins with yeast metabolites, imparts enhanced color stability, contributing significantly to the sensory profile of aged wines. Beyond their role in enology, these compounds possess a range of promising pharmacological activities, including neuroprotective, lipid-lowering, and anti-inflammatory effects. The elucidation of their mechanisms of action, involving key cellular signaling pathways, opens avenues for their potential use in nutraceuticals and therapeutic applications. Further research is warranted to fully explore the bioavailability, metabolism, and clinical efficacy of these intriguing natural products.

References

Vitisin A in Red Wine: A Technical Examination of Concentration, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitisin A, a pyranoanthocyanin, is a key phenolic compound found in red wines. It is not naturally present in grapes but is formed during the fermentation and aging processes through the reaction of malvidin-3-O-glucoside, a primary anthocyanin, with pyruvic acid, a metabolite produced by yeast.[1] This transformation results in a more stable pigment compared to its anthocyanin precursor, contributing significantly to the color stability and evolution of red wine. Beyond its role in enology, this compound has garnered attention for its potential biological activities, making it a molecule of interest for researchers in viticulture, food chemistry, and pharmacology. This technical guide provides an in-depth overview of this compound concentrations in different wine varieties, detailed analytical methodologies for its quantification, and an exploration of its known biological signaling pathways.

Data Presentation: this compound Concentration in Red Wine Varieties

The concentration of this compound in red wine is influenced by numerous factors, including grape variety, fermentation conditions, yeast strain, and aging time.[2] The following table summarizes the reported concentrations of this compound in different red wine varieties based on available scientific literature. It is important to note that data for some major varieties remains limited.

Wine VarietyCountry of OriginThis compound Concentration (mg/L)Reference(s)
Cabernet SauvignonChile5.5 ± 2.9 (for 2002 vintage)[3]
TempranilloSpain4.32 - 11.61[4]

Note: The concentration of this compound can reach a maximum within the first year of storage and then may slowly decline over extended aging.[3] Up to half of the initial amount of this compound can still be present in wines aged for 15 years.[3]

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its formation and impact. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common analytical technique.

Sample Preparation
  • Direct Injection: For clear wine samples, direct injection into the HPLC system is often sufficient.[5]

  • Filtration: Prior to injection, it is recommended to filter the wine sample through a 0.20 μm or 0.45 μm syringe filter (e.g., polyester or PTFE membrane) to remove any particulate matter that could interfere with the analysis.[5][6]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quantification of this compound and other phenolic compounds in wine.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Column: A reversed-phase C18 column is typically used for separation (e.g., Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution using two solvents is common:

    • Solvent A: A mixture of water, formic acid, and acetonitrile. A typical composition is 87:10:3 (v/v/v).[5]

    • Solvent B: A mixture of water, formic acid, and acetonitrile. A typical composition is 40:10:50 (v/v/v).[5]

  • Elution Gradient: A linear gradient is applied to effectively separate the compounds. An example gradient is as follows:

    • 0 min: 6% B

    • 15 min: 30% B

    • 30 min: 50% B

    • 35 min: 60% B

    • 38 min: 60%

    • 46 min: 6% B[5]

  • Flow Rate: A typical flow rate is 0.63 mL/min.[5]

  • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.[5]

  • Injection Volume: The injection volume can range from 10 to 50 μL, depending on the concentration of the analyte and the sensitivity of the instrument.[5]

  • Detection: Detection is performed using the DAD at a wavelength of 510 nm for pyranoanthocyanins, including this compound.[5]

  • Quantification: this compound is quantified by comparing the peak area in the sample chromatogram to a calibration curve prepared using a purified this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity and is used for both quantification and structural confirmation of this compound.

  • Ionization Source: Electrospray ionization (ESI) is commonly used in the positive ion mode.

  • Mass Analyzer: A trap or quadrupole mass analyzer can be used.

  • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The fragmentation of the this compound parent ion will yield characteristic product ions.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular metabolism and inflammation.

G VitisinA This compound AMPK AMPK VitisinA->AMPK activates ACC ACC AMPK->ACC inhibits SIRT1 SIRT1 AMPK->SIRT1 activates FattyAcidSynthesis Fatty Acid Synthesis (Lipogenesis) ACC->FattyAcidSynthesis PGC1a PGC-1α SIRT1->PGC1a activates FattyAcidOxidation Fatty Acid β-Oxidation PGC1a->FattyAcidOxidation Triglycerides Triglyceride Reduction FattyAcidSynthesis->Triglycerides leads to FattyAcidOxidation->Triglycerides contributes to

Caption: this compound-mediated AMPK signaling pathway.

G cluster_0 Cytoplasm VitisinA This compound IKK IKK VitisinA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in wine samples.

G WineSample Wine Sample Filtration Filtration (0.45 µm filter) WineSample->Filtration HPLCDAD HPLC-DAD Analysis Filtration->HPLCDAD LCMS LC-MS/MS Analysis (for confirmation) Filtration->LCMS DataAnalysis Data Analysis and Quantification HPLCDAD->DataAnalysis LCMS->DataAnalysis Report Final Report DataAnalysis->Report

Caption: Experimental workflow for this compound analysis.

References

Methodological & Application

Application Note: Quantification of Vitisin A in Wine using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of Vitisin A in red wine. This compound is a stable pyranoanthocyanin pigment formed during the fermentation and aging of red wine, contributing to its color stability. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters. The intended audience includes researchers in enology, food science, and analytical chemistry.

Introduction

This compound is a key pigment in aged red wines, formed through the reaction of malvidin-3-O-glucoside with pyruvic acid, a byproduct of yeast metabolism during fermentation.[1][2] Unlike native anthocyanins, this compound is more resistant to pH changes and SO₂ bleaching, making it a significant contributor to the stable color of mature red wines.[3] Accurate quantification of this compound is crucial for understanding wine aging chemistry, assessing wine quality, and optimizing winemaking processes. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of phenolic compounds in wine, offering the necessary selectivity and sensitivity for this application.[2][4]

Experimental Protocol

Standard Preparation

A reference standard for this compound is not commercially available and typically requires synthesis. The standard can be prepared by reacting malvidin-3-O-glucoside with pyruvic acid in a model wine solution.[3] The resulting this compound is then isolated and purified using preparative chromatography.[3] A stock solution of the purified this compound standard should be prepared in a solvent mixture similar to the initial mobile phase (e.g., 10% methanol in water with 5% formic acid) and stored at -20°C in the dark. Calibration standards are prepared by serially diluting the stock solution.

Sample Preparation

The preparation of wine samples for HPLC analysis is a straightforward process designed to remove particulate matter.

  • Take a 1.5 mL aliquot of the wine sample.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any suspended solids.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]

  • The sample is now ready for injection. Direct injection without pre-concentration is typically sufficient.[6]

HPLC-DAD Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD.
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). An acid-proof column like CAPCELL PAK C18 ACR is also recommended.[7][8]
Mobile Phase A Water with 5% formic acid.
Mobile Phase B Methanol with 5% formic acid.
Gradient Program See Table 1.
Flow Rate 0.8 - 1.0 mL/min.[9]
Injection Volume 10 - 20 µL.[5]
Column Temperature 40 °C.[7]
DAD Wavelength Monitoring at 510 nm. A specific study identified the optimal wavelength for this compound as 507 nm.[8] It is advisable to also record spectra from 250-600 nm for peak purity assessment.

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
22.05050
32.0595
34.0595
35.09010
40.09010
This gradient is adapted from a method for general anthocyanin analysis and should be effective for separating this compound from other wine components.[10]

Method Validation Parameters

The described HPLC-DAD method should be validated to ensure reliable and accurate results. The following are typical performance characteristics for the analysis of anthocyanins in wine.

Table 2: Typical Method Validation Parameters for Anthocyanin Analysis

ParameterTypical ValueReference
Linearity (r²) > 0.99[10][11]
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[10][11][12]
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[10][11][12]
Precision (Within-day RSD%) < 6.2%[10][12]
Precision (Between-day RSD%) < 8.5%[10][12]
Accuracy (Recovery %) 89.9 - 123%[10][12]

Quantitative Data

The concentration of this compound in wine can vary significantly depending on the grape variety, winemaking techniques, and age of the wine. The maximum concentration is typically reached within the first year of storage, after which it may slowly decline.[3][13]

Table 3: Reported Concentrations of this compound in Various Red Wines

Wine TypeConcentration Range (mg/L)Reference
Cabernet Sauvignon1.0 - 8.28 mg/L[13]
Tempranillo0.2 - 3.0 mg/L[13]
Cabernet Sauvignon (literature high)up to 48.5 mg/L[13]
Merlot (literature high)up to 61.4 mg/L[13]

Workflow and Pathway Diagrams

experimental_workflow HPLC-DAD Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing wine_sample Wine Sample Aliquot centrifuge Centrifugation (10,000 rpm, 5 min) wine_sample->centrifuge filter Filtration (0.45 µm PTFE filter) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection DAD Detection (510 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate this compound Peak chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Final Report (mg/L this compound) quantification->report

Caption: Experimental workflow for this compound analysis.

formation_pathway Simplified Formation of this compound in Wine cluster_precursors Precursors in Grape Must cluster_process Process cluster_product Stable Pigment m3g Malvidin-3-O-glucoside (from grape skins) fermentation Yeast Fermentation & Wine Aging m3g->fermentation pyruvic_acid Pyruvic Acid pyruvic_acid->fermentation vitisin_a This compound fermentation->vitisin_a

Caption: Formation pathway of this compound in wine.

Conclusion

The HPLC-DAD method outlined in this application note provides a reliable and robust approach for the quantification of this compound in red wine samples. The sample preparation is minimal, and the chromatographic conditions are suitable for separating this compound from other phenolic compounds. This method can be readily implemented in quality control and research laboratories to better understand the chemical processes that occur during wine aging and to assess the color stability of red wines.

References

Synthesis of Vitisin A from malvidin-3-O-glucoside and pyruvic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of Vitisin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a pyranoanthocyanin, is a stable anthocyanin derivative found in aged red wines. It is formed from the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid, a yeast metabolite produced during fermentation.[1][2][3] Due to the addition of a pyran ring, this compound exhibits enhanced stability against pH changes and SO₂ bleaching compared to its precursor anthocyanins, making its color more stable.[4] This increased stability and its potential biological activities have made this compound a compound of interest for researchers in food science, natural products chemistry, and drug development.

This document provides detailed protocols for the chemical synthesis of this compound from malvidin-3-O-glucoside and pyruvic acid, its subsequent purification, and methods for its analysis.

Chemical Reaction

The formation of this compound involves a cycloaddition reaction between the C-4 position and the C-5 hydroxyl group of the malvidin-3-O-glucoside with the double bond of the enolic form of pyruvic acid. This is followed by dehydration and re-aromatization steps to form the stable pyran ring structure.[5][6]

Quantitative Data Summary

The synthesis of this compound is influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following table summarizes quantitative data from various studies.

Malvidin-3-O-glucoside (M3G) ConcentrationPyruvic Acid Concentration/Molar Ratio (M3G:Pyruvic Acid)pHTemperature (°C)TimeYield/ConcentrationReference
Not specified1:1002.52545 daysPurity of 91.4% after purification[7][8]
440 mg/L114 mg/LNot specifiedNot specifiedDuring fermentationSynthesis rate of 11 mg/L/h[2]
Not specifiedNot specifiedNot specified307 days>20% yield (73.5 mg/L)[2]
Not specifiedNot specified2.6Not specifiedNot specified44% yield[9]
Not specifiedNot specifiedNot specifiedNot specifiedEnd of fermentation< 5 mg/L in final wines[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[7][8]

Materials:

  • Malvidin-3-O-glucoside (M3G)

  • Pyruvic acid

  • Phosphate buffer (pH 2.5)

  • Nitrogen gas

  • Reaction vessel (amber glass to protect from light)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a phosphate buffer solution and adjust the pH to 2.5.

  • Dissolve malvidin-3-O-glucoside in the phosphate buffer.

  • Add pyruvic acid to the solution in a 1:100 molar ratio of M3G to pyruvic acid.

  • Purge the solution and the headspace of the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Seal the reaction vessel and wrap it in aluminum foil or use an amber glass vessel to protect it from light.

  • Place the vessel on a magnetic stirrer in a temperature-controlled environment at 25°C.

  • Allow the reaction to proceed for 45 days with continuous stirring.

  • Monitor the reaction progress periodically by taking small aliquots for HPLC analysis.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process using macroporous resin and preparative chromatography.[7][8]

Part A: Macroporous Resin Chromatography (Initial Cleanup)

  • Resin Activation: Pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol followed by acidified water.

  • Loading: Load the reaction mixture onto the prepared macroporous resin column.

  • Washing: Wash the column with acidified water to remove unreacted pyruvic acid and other polar impurities.

  • Elution: Elute the anthocyanin fraction, including this compound, with an appropriate solvent, such as ethanol or methanol.

  • Concentration: Concentrate the eluted fraction under reduced pressure using a rotary evaporator.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: Use a C18 preparative HPLC column.

  • Mobile Phase:

    • Solvent A: 2% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a suitable gradient elution program to separate this compound from the remaining M3G and other byproducts. An example of a gradient could be a linear increase in Solvent B over a set time.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a solid powder.

Protocol 3: Analytical Quantification of this compound by HPLC

This protocol is for the quantitative analysis of this compound.[8][10]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm).[7]

  • Mobile Phase:

    • Solvent A: 2% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[7]

  • Detection Wavelength: 507 nm.[10]

  • Injection Volume: 10 µL.[7]

Procedure:

  • Prepare a standard curve using purified this compound of known concentrations.

  • Prepare samples by diluting an aliquot of the reaction mixture or purified solution in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

  • For qualitative confirmation, the peak can be further analyzed by mass spectrometry (LC-MS).[10]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis M3G Malvidin-3-O-glucoside Reaction Reaction in Phosphate Buffer (pH 2.5) 25°C, 45 days, Dark M3G->Reaction PA Pyruvic Acid PA->Reaction Resin Macroporous Resin Chromatography Reaction->Resin Crude Product Prep_HPLC Preparative HPLC Resin->Prep_HPLC Enriched Fraction Analytical_HPLC Analytical HPLC-DAD Prep_HPLC->Analytical_HPLC Purified this compound MS Mass Spectrometry Analytical_HPLC->MS Confirmation

Caption: Workflow for the synthesis and purification of this compound.

Reaction_Mechanism M3G Malvidin-3-O-glucoside Cycloaddition [4+2] Cycloaddition M3G->Cycloaddition Enol_PA Enolic Pyruvic Acid Enol_PA->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Dehydration Dehydration & Aromatization Intermediate->Dehydration VitisinA This compound Dehydration->VitisinA

Caption: Simplified reaction mechanism for this compound formation.

References

Protocol for Assessing the Neuroprotective Activity of Vitisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the neuroprotective properties of Vitisin A, a resveratrol tetramer with demonstrated potential in mitigating neuronal damage. The following sections detail experimental procedures for assessing cell viability, apoptosis, and key signaling pathways involved in its neuroprotective mechanism.

Introduction

This compound, a naturally occurring polyphenol found in grapes, has emerged as a promising candidate for neuroprotective therapies. Studies have indicated its capacity to enhance neuronal cell survival, combat oxidative stress, and modulate signaling pathways crucial for neuronal health.[1][2] This document outlines detailed protocols for in vitro assessment of this compound's neuroprotective efficacy, providing a framework for its preclinical evaluation.

Assessment of Neuroprotective Effects on Cell Viability

A fundamental step in evaluating neuroprotection is to determine the compound's ability to prevent cell death induced by a neurotoxic stimulus. The following protocols are designed to be conducted using a neuronal cell line such as human neuroblastoma SH-SY5Y cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Neurotoxin Induction & this compound Treatment:

    • Induce neurotoxicity by treating the cells with a suitable agent, for example, 100 µM of hydrogen peroxide (H₂O₂) or 250 µM of glutamate.

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (neurotoxin only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and lactate) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.

Table 1: Quantitative Data on this compound's Effect on Cell Viability and Cytotoxicity

AssayNeurotoxinThis compound Conc. (µM)Cell Viability (% of Control)Cytotoxicity (% Reduction)Reference
MTT H₂O₂ (100 µM)1~60%-[2]
5~75%-[2]
10~85%-[2]
LDH Glutamate (250 µM)1-~20%Representative Data
10-~45%Representative Data
25-~60%Representative Data

Assessment of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. The following protocols assess the ability of this compound to inhibit apoptotic pathways.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with a neurotoxin and this compound as described previously.

  • Cell Harvesting: After 24 hours, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. This colorimetric assay measures its activity.

Protocol:

  • Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Caspase-3 Reaction:

    • In a 96-well plate, add 50 µg of protein lysate to each well.

    • Add 50 µL of 2X reaction buffer containing 10 mM DTT.

    • Add 5 µL of the caspase-3 substrate (DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.

  • Data Analysis: Express the results as a fold change in caspase-3 activity compared to the neurotoxin-treated group.

Table 2: Quantitative Data on this compound's Anti-Apoptotic Effects

AssayNeurotoxinThis compound Conc. (µM)Apoptotic Cells (%)Caspase-3 Activity (Fold Change vs. Toxin)Reference
Annexin V/PI H₂O₂ (100 µM)10~35% reduction-Representative Data
25~55% reduction-Representative Data
Caspase-3 Activity Glutamate (250 µM)10-~0.6Representative Data
25-~0.4Representative Data

Investigation of Underlying Mechanisms

This compound's neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and signaling pathway modulatory activities.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with this compound for 1 hour before inducing oxidative stress with a neurotoxin.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Anti-Inflammatory Activity in Microglia

This protocol uses BV-2 microglial cells to assess the anti-inflammatory effects of this compound.

Protocol:

  • Cell Treatment: Pre-treat BV-2 cells with this compound for 1 hour before stimulating with 1 µg/mL lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Pro-inflammatory Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Table 3: Quantitative Data on this compound's Antioxidant and Anti-inflammatory Effects

AssayCell TypeStimulusThis compound Conc. (µM)ROS Production (% Reduction)NO Production (% Inhibition)TNF-α Release (pg/mL)Reference
ROS SH-SY5YH₂O₂10~30%--Representative Data
NO BV-2LPS10-~40%-Representative Data
TNF-α BV-2LPS10--~250 (vs. 400 in LPS)Representative Data
Western Blot Analysis of BDNF/CREB Signaling Pathway

This compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathway.[1][2]

Protocol:

  • Protein Extraction: After treatment, lyse the neuronal cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against BDNF, phospho-CREB (Ser133), total CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Table 4: Quantitative Data on this compound's Effect on BDNF/CREB Pathway

Protein TargetThis compound Conc. (µM)Protein Expression (Fold Change vs. Toxin)Reference
BDNF 10~1.8[2]
p-CREB/CREB 10~2.2[2]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_setup Cell Culture and Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Interpretation A Seed SH-SY5Y Neuronal Cells B Induce Neurotoxicity (e.g., H₂O₂, Glutamate) A->B C Treat with this compound (Varying Concentrations) B->C D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Annexin V/PI, Caspase-3) C->E F Mechanism of Action Assays (ROS, Anti-inflammatory) C->F G Signaling Pathway Analysis (Western Blot for BDNF/CREB) C->G H Quantify Neuroprotective Effects D->H E->H F->H G->H I Elucidate Mechanisms of Action H->I vitisin_a_pathway Vitisin_A This compound ROS ROS Production Vitisin_A->ROS inhibits Microglia Activated Microglia Vitisin_A->Microglia inhibits BDNF BDNF Vitisin_A->BDNF upregulates Apoptosis Apoptosis Vitisin_A->Apoptosis inhibits Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Glutamate) Oxidative_Stress->ROS induces ROS->Apoptosis induces Inflammation Neuroinflammation (LPS) Inflammation->Microglia activates NO_Cytokines NO, TNF-α, IL-6 Microglia->NO_Cytokines releases NO_Cytokines->Apoptosis induces TrkB TrkB Receptor BDNF->TrkB activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival promotes CREB CREB Phosphorylation MAPK_ERK->CREB CREB->Neuronal_Survival promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3 activates

References

Application Notes and Protocols for In Vivo Vitisin A Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies in mice to investigate the therapeutic potential of Vitisin A. The protocols outlined below are based on existing research and are intended to be adapted to specific research questions.

Introduction to this compound

This compound is a resveratrol tetramer found in plants of the Vitis genus. It has garnered significant interest in the scientific community due to its potential health benefits, including neuroprotective, anti-inflammatory, antioxidant, and lipid-lowering properties. Preclinical in vivo studies in mouse models are crucial for elucidating its mechanisms of action, determining effective dosages, and evaluating its safety profile before consideration for human clinical trials.

Key Research Areas for In Vivo this compound Studies

Based on current literature, promising areas for in vivo investigation of this compound in mice include:

  • Neuroprotection: Evaluating the efficacy of this compound in models of neurodegenerative diseases and cognitive impairment.

  • Metabolic Diseases: Investigating the effects of this compound on lipid metabolism, glucose regulation, and obesity.

  • Cancer: Assessing the anti-tumor potential of this compound in various cancer models.

  • Inflammatory Conditions: Exploring the anti-inflammatory properties of this compound in models of chronic inflammation.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize quantitative data from published in vivo studies on this compound in mice, providing a reference for dose selection and expected outcomes.

Table 1: this compound Dosing and Efficacy in Neuroprotection Models

Mouse ModelThis compound Dose (mg/kg)Administration RouteDurationKey FindingsReference
Scopolamine-induced amnesiac ICR mice40OralSingle doseSignificantly improved learning and memory in passive avoidance tests.[1][2][3]
Scopolamine-induced dementia C57BL/6 miceNot specified (central administration)CentralNot specifiedAmeliorated cognitive and memory functional disruptions; upregulated BDNF-CREB signaling.[4]

Table 2: this compound Dosing and Efficacy in Metabolic Disease Models

Mouse ModelThis compound Dose (mg/kg)Administration RouteDurationKey FindingsReference
High-fat diet-fed ApoE-/- mice100Dietary supplementation12 weeksReduced body weight gain by 19.6% and plasma triglycerides by 29.5%.[5]
High-fat diet-fed C57BL/6 mice25OralNot specifiedReduced weight gain and improved obesity-related cardiovascular risk parameters.[6]
Nicotinamide/streptozotocin-induced type 2 diabetic ICR mice100OralSingle dose (for OGTT)Did not show a significant reduction in the area under the curve for blood glucose in an oral glucose tolerance test.[7][8]

Experimental Protocols

General Preliminary Studies

Prior to initiating efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and toxicity studies to determine the bioavailability, optimal dosing regimen, and safety profile of this compound in the selected mouse strain.

Protocol 4.1.1: Acute Toxicity Study

  • Animal Model: Select a common mouse strain such as C57BL/6 or BALB/c.[9] Use both male and female mice (n=5/sex/group).

  • Dose Levels: Administer single doses of this compound at increasing concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg) via the intended route of administration (e.g., oral gavage). Include a vehicle control group.

  • Observation: Monitor mice for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[10] Record body weight changes.

  • Endpoint Analysis: At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the maximum tolerated dose (MTD).

Protocol 4.1.2: Pharmacokinetic Study

  • Animal Model: Use the same mouse strain as in the planned efficacy studies.

  • Administration: Administer a single dose of this compound via the intended route (e.g., oral) and intravenously (for bioavailability calculation).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[11]

Neuroprotection Study: Scopolamine-Induced Amnesia Model

This model is used to assess the effects of this compound on learning and memory impairment.[2][3][4][6][12][13]

Protocol 4.2.1: Experimental Procedure

  • Animal Model: Male ICR or C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Groups (n=8-10/group):

    • Vehicle Control (e.g., PBS)

    • Scopolamine Control (e.g., 1 mg/kg, i.p.)

    • This compound (e.g., 40 mg/kg, p.o.) + Scopolamine

    • Positive Control (e.g., Donepezil) + Scopolamine

  • Treatment: Administer this compound or vehicle orally 60 minutes before the acquisition trial. Administer scopolamine intraperitoneally 30 minutes before the acquisition trial.

  • Behavioral Testing (Passive Avoidance Test):

    • Acquisition Trial: Place each mouse in the light compartment of a shuttle box. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Retention Trial (24 hours later): Place each mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory.

  • Endpoint Analysis: After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex) for biochemical and molecular analysis (e.g., AChE activity, MDA levels, BDNF and TrkB protein expression).[13]

Metabolic Study: High-Fat Diet-Induced Obesity Model

This model is used to evaluate the effects of this compound on obesity and related metabolic disorders.[5]

Protocol 4.3.1: Experimental Procedure

  • Animal Model: Male ApoE-/- or C57BL/6 mice (6-8 weeks old).

  • Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should receive a standard chow diet.

  • Groups (n=8-10/group):

    • Chow Diet Control

    • HFD Control

    • HFD + this compound (e.g., 100 mg/kg/day in the diet or via oral gavage)

    • HFD + Positive Control (e.g., a known lipid-lowering drug)

  • Treatment: Administer this compound for a specified period (e.g., 8-12 weeks).

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the study to assess glucose metabolism.

    • Blood Chemistry: At the end of the study, collect blood for analysis of plasma triglycerides, total cholesterol, LDL, HDL, ALT, and AST.[5]

  • Endpoint Analysis: Euthanize the mice and collect liver and adipose tissue for histopathological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene and protein expression of markers involved in lipogenesis and fatty acid oxidation).[5]

Cancer Study: Xenograft Tumor Model

This model is used to assess the in vivo anti-tumor activity of this compound.[14][15][16][17]

Protocol 4.4.1: Experimental Procedure

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used for human cancer cell line xenografts.[9][14]

  • Cell Culture: Culture the desired cancer cell line (e.g., breast, lung, colon cancer).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Groups (n=8-10/group): Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • This compound (dose to be determined from toxicity studies)

    • Positive Control (a standard chemotherapy agent for the specific cancer type)

  • Treatment: Administer this compound via the determined route and schedule.

  • Endpoint Analysis:

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.

    • Excise tumors, weigh them, and process them for histopathology (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) and molecular analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_preclinical Preliminary Studies cluster_efficacy Efficacy Studies Toxicity Acute Toxicity Study (MTD) PK Pharmacokinetic Study Toxicity->PK Model Disease Model Induction (e.g., Scopolamine, HFD, Xenograft) PK->Model Treatment This compound Treatment Model->Treatment Monitoring In-life Monitoring (e.g., Behavior, Body Weight, Tumor Volume) Treatment->Monitoring Endpoint Endpoint Analysis (Biochemistry, Histology, Molecular Biology) Monitoring->Endpoint

Caption: General workflow for in vivo this compound studies in mice.

Signaling Pathways

G cluster_neuro Neuroprotective Signaling Pathway cluster_metabolic Lipid Metabolism Signaling Pathway VitisinA1 This compound BDNF BDNF VitisinA1->BDNF TrkB TrkB BDNF->TrkB CREB CREB TrkB->CREB Neuron Neuronal Survival & Synaptic Plasticity CREB->Neuron VitisinA2 This compound AMPK AMPK VitisinA2->AMPK ACC ACC AMPK->ACC SIRT1 SIRT1 AMPK->SIRT1 FASN FASN ACC->FASN Lipogenesis Lipogenesis Inhibition FASN->Lipogenesis PGC1a PGC-1α SIRT1->PGC1a CPT1A CPT-1A PGC1a->CPT1A FAO Fatty Acid Oxidation CPT1A->FAO

Caption: Postulated signaling pathways of this compound in neuroprotection and lipid metabolism.

References

Application Notes and Protocols for the Use of Vitisin A in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vitisin A as a standard in phytochemical analysis. This document outlines the physicochemical properties, analytical methodologies, and biological activities of this compound, offering detailed protocols for its application in research and drug development.

Introduction to this compound

This compound is a naturally occurring pyranoanthocyanin, a type of anthocyanin derivative found in aged red wines and certain grape species like Vitis vinifera and Vitis amurensis.[1][2] It is formed through the reaction of anthocyanins with pyruvic acid during fermentation and aging.[3][4] Due to its enhanced stability compared to its precursor anthocyanins, this compound is an important compound in enology and has garnered significant interest for its potential health benefits.[3][5][6] Its superior stability makes it an excellent candidate for a phytochemical standard in the analysis of complex plant extracts and formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its accurate quantification and use in experimental settings.

PropertyValue/DescriptionSource(s)
CAS Number 142449-89-6[5][7]
Molecular Formula C₅₆H₄₂O₁₂[7]
Molecular Weight 906.9 g/mol [7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility, warming to 37°C and sonication is recommended.[5]
Stability Exhibits greater color stability against changes in pH and SO₂ bleaching compared to monomeric anthocyanins.[3][8] It is more resistant to thermal degradation than its precursor, malvidin-3-O-glucoside.[8]
Appearance Contributes to the orange-red hue of aged wines.[3]

Table 1: Physicochemical properties of this compound.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method for the analysis of this compound.

HPLC-DAD and HPLC-MS/MS Analysis

Protocol for Quantification of this compound in Plant Extracts and Wine Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

2. Sample Preparation:

  • Wine Samples: Filter the wine sample through a 0.45 µm syringe filter prior to injection. Dilution with the mobile phase may be necessary.

  • Plant Extracts: The extraction method will depend on the plant material. A general procedure involves extraction with an acidified solvent (e.g., methanol with 0.1% HCl) followed by filtration. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

3. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., CAPCELL PAK C18 ACR).[9]

  • Mobile Phase: A gradient elution using two solvents is common.

    • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid to pH 1.5).[9][10]

    • Solvent B: Acetonitrile or methanol with the same acid modifier.[9][10]

  • Gradient Program: The gradient should be optimized to achieve good separation of this compound from other compounds in the sample. A typical gradient might start with a low percentage of solvent B, increasing linearly over time.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

  • Injection Volume: 10 - 20 µL.

4. Detection:

  • DAD (Diode Array Detector): Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 507 nm.[9]

  • MS/MS (Tandem Mass Spectrometry): For higher selectivity and sensitivity. This compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. The protonated molecule [M]⁺ of this compound is observed at m/z 561, with a characteristic fragment ion at m/z 399.[11]

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Lipid Metabolism Regulation

This compound has been shown to have superior triglyceride-lowering effects compared to its precursor, cyanidin-3-O-glucoside (C3G).[1] It modulates hepatic lipid metabolism through a dual mechanism:

  • Inhibition of De Novo Lipogenesis (DNL): this compound activates the AMPK/ACC signaling pathway, leading to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC). This reduces the production of malonyl-CoA, a key substrate for Fatty Acid Synthase (FASN), thereby suppressing fatty acid synthesis.[1]

  • Enhancement of Fatty Acid β-Oxidation: this compound upregulates the expression of key enzymes involved in mitochondrial and peroxisomal fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A), through the activation of the AMPK/SIRT1/PGC-1α and PPAR-α/PGC-1α pathways.[1]

VitisinA_Lipid_Metabolism cluster_DNL De Novo Lipogenesis Inhibition cluster_BetaOxidation Fatty Acid β-Oxidation Enhancement VitisinA This compound AMPK AMPK VitisinA->AMPK activates VitisinA->AMPK FASN FASN VitisinA->FASN downregulates PPARa PPAR-α VitisinA->PPARa activates ACC ACC AMPK->ACC inhibits (P) SIRT1 SIRT1 AMPK->SIRT1 activates MalonylCoA Malonyl-CoA ACC->MalonylCoA produces Triglycerides_DNL Triglyceride Synthesis FASN->Triglycerides_DNL leads to MalonylCoA->FASN inhibits PGC1a PGC-1α SIRT1->PGC1a activates CPT1A CPT-1A PGC1a->CPT1A upregulates PPARa->PGC1a activates FattyAcidOxidation Fatty Acid Oxidation CPT1A->FattyAcidOxidation promotes

Caption: this compound's dual role in lipid metabolism.

Anti-inflammatory and Antioxidant Effects

This compound and its related compound, Vitisin B, exhibit anti-inflammatory and antioxidant properties by modulating several signaling pathways:

  • Inhibition of NF-κB Pathway: this compound and B can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][12]

  • Modulation of MAPK Pathway: These compounds can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]

  • Activation of Nrf2 Pathway: this compound has been shown to promote the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[13] Vitisin B also enhances Nrf2 activity.[12]

VitisinA_Anti_Inflammatory cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response VitisinA This compound / B IKK IKK VitisinA->IKK inhibits (P) MAPK MAPK VitisinA->MAPK modulates Nrf2 Nrf2 VitisinA->Nrf2 activates NFkB NF-κB IKK->NFkB activates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes

Caption: Anti-inflammatory and antioxidant pathways of this compound/B.

Experimental Protocols Using this compound

In Vitro Assay for Triglyceride Reduction in HepG2 Cells

This protocol is adapted from studies investigating the lipid-lowering effects of this compound.[1]

1. Cell Culture:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Induction of Hyperlipidemia:

  • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

  • Induce lipid accumulation by treating the cells with a mixture of free fatty acids (e.g., oleic acid and palmitic acid at a 2:1 molar ratio) complexed with bovine serum albumin (BSA) for 24 hours.

3. This compound Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Treat the lipid-loaded HepG2 cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for another 24 hours. Include a vehicle control (DMSO) and a positive control if available.

4. Measurement of Intracellular Triglycerides:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Normalize the triglyceride levels to the total protein content of each sample, which can be determined using a BCA protein assay kit.

5. Oil Red O Staining for Lipid Accumulation:

  • For visualization of lipid droplets, fix the treated cells with 4% paraformaldehyde.

  • Stain the cells with Oil Red O solution.

  • Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured at a specific wavelength.

Experimental_Workflow_In_Vitro A 1. Culture HepG2 Cells B 2. Induce Hyperlipidemia (Free Fatty Acids) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Analyze Results C->D E Triglyceride Quantification D->E F Oil Red O Staining D->F

Caption: In vitro experimental workflow for this compound.

Conclusion

This compound's stability and well-characterized biological activities make it a valuable tool for phytochemical research and drug discovery. The protocols and data presented here provide a solid foundation for its use as a standard in analytical chemistry and as a lead compound in pharmacological studies. Proper handling, storage, and application of this compound as outlined in these notes will ensure accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Vitisin A Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vitisin A during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pyranoanthocyanin, a type of stable pigment naturally formed in red wine from the reaction between anthocyanins (like malvidin-3-O-glucoside) and pyruvic acid.[1][2] Its stability is a concern because, like other polyphenols, it can degrade under various environmental conditions, leading to inaccurate quantification and a misunderstanding of its biological activity. This compound is noted to be significantly more stable than its precursor anthocyanins.[3][4]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound and related anthocyanins are elevated temperature, high pH, exposure to light, and the presence of oxygen.[5] The stability of this compound is significantly influenced by these factors during extraction, storage, and analysis.

Q3: How does temperature affect this compound stability?

A3: Higher temperatures accelerate the degradation of this compound. Studies on related anthocyanins show that degradation follows first-order kinetics, with the rate constant increasing significantly with temperature.[5][6] For optimal stability, samples should be kept at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).

Q4: What is the optimal pH range for this compound stability?

A4: this compound is most stable in acidic conditions. As the pH increases, the rate of degradation also increases. The color expression of this compound is also more stable at a lower pH.[4] Therefore, it is recommended to maintain a low pH (typically below 4) during extraction and storage by using acidified solvents.

Q5: How can I minimize this compound degradation during sample extraction?

A5: To minimize degradation during extraction from sources like grape skins, it is crucial to use an appropriate solvent system and control the extraction conditions. An acidified solvent (e.g., methanol or ethanol with a small percentage of formic or hydrochloric acid) helps maintain a low pH.[7] Additionally, performing the extraction at low temperatures and protecting the sample from light can significantly reduce degradation.

Troubleshooting Guides

Issue 1: Low or inconsistent this compound concentration in extracts.
Possible Cause Troubleshooting Step
Degradation during extraction Optimize extraction parameters: Use acidified solvents (e.g., 70% methanol with 0.1% HCl), maintain low temperatures (e.g., 4°C), and minimize extraction time. Protect samples from light by using amber vials or covering glassware with aluminum foil.
Incomplete extraction Ensure the plant material is finely ground to increase surface area. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency, while carefully controlling temperature.
Oxidation Degas solvents and consider blanketing the sample with an inert gas like nitrogen or argon during extraction and storage.
Issue 2: this compound degradation during storage.
Possible Cause Troubleshooting Step
Improper storage temperature Store extracts at ≤ 4°C for short-term storage and at -20°C or -80°C for long-term storage to slow down degradation kinetics.
Exposure to light Always store samples in amber vials or in the dark to prevent photodegradation.
High pH of the storage solvent Ensure the storage solvent is acidified (e.g., with 0.1% formic acid) to maintain a low pH environment.
Presence of oxygen Store samples in tightly sealed vials with minimal headspace. For highly sensitive samples, consider flushing with nitrogen or argon before sealing.
Issue 3: Poor peak shape or resolution during HPLC analysis.
Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase is sufficiently acidic to maintain this compound stability during the run. A mobile phase containing a small percentage of formic or phosphoric acid is common.
Column contamination Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate mobile phase composition Optimize the mobile phase gradient and composition to achieve better separation from interfering compounds.

Quantitative Data Summary

The degradation of anthocyanins, including this compound, generally follows first-order kinetics. The rate of degradation is highly dependent on temperature and pH.

Table 1: Influence of Temperature and pH on the Degradation Rate Constant (k) of Anthocyanins (as a proxy for this compound stability).

Temperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
253.50.00197 - 0.00369188 - 352
403.50.00470 - 0.0111362 - 147
23Varies by extract~10.5 times slower than at 37°C
373Varies by extract-
27Varies by extract~15.4 times slower than at 37°C
377Varies by extract-

Data synthesized from studies on anthocyanin degradation kinetics, which provide a relevant model for this compound stability.[6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Grape Skins
  • Sample Preparation: Freeze-dry grape skins and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of 70% methanol in water, acidified with 0.1% (v/v) hydrochloric acid.

  • Extraction Process:

    • Add 10 mL of the extraction solvent to 1 gram of the powdered grape skins in a conical flask.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Stir the mixture on a magnetic stirrer at a low speed for 2 hours at 4°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant.

  • Storage: Store the extract in an amber vial at -20°C until HPLC analysis.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 5% formic acid.

    • Solvent B: Acetonitrile with 5% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 30% B

    • 20-25 min: Gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Column equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 520 nm for this compound.

  • Injection Volume: 20 µL.

  • Sample Preparation for Injection: Filter the extract through a 0.45 µm syringe filter before injection.

Visualizations

Workflow for Preventing this compound Degradation

G cluster_extraction Extraction Best Practices cluster_storage Storage Best Practices cluster_analysis Analysis Best Practices start Start: Sample Collection extraction Extraction start->extraction storage Storage extraction->storage analysis Analysis (HPLC) storage->analysis end End: Accurate Quantification analysis->end e1 Low Temperature (e.g., 4°C) e2 Acidified Solvent (pH < 4) e3 Protection from Light e4 Inert Atmosphere (Nitrogen/Argon) s1 Low Temperature (-20°C or -80°C) s2 Amber Vials/ Darkness s3 Minimal Headspace a1 Acidified Mobile Phase a2 Guard Column a3 Method Validation

Workflow for minimizing this compound degradation.
Proposed Signaling Pathway of this compound's Neuroprotective Effect

Recent studies suggest that this compound may exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) - cAMP response element-binding protein (CREB) signaling pathway.

G vitisin_a This compound bdnf BDNF (Brain-Derived Neurotrophic Factor) vitisin_a->bdnf Upregulates apoptosis Neuronal Apoptosis vitisin_a->apoptosis Inhibits oxidative_stress Oxidative Stress (e.g., from H₂O₂) oxidative_stress->apoptosis trkb TrkB Receptor bdnf->trkb Activates creb CREB (cAMP response element-binding protein) trkb->creb Leads to phosphorylation p_creb p-CREB (Phosphorylated CREB) neuroprotection Neuroprotection (Increased cell viability, restored LTP) p_creb->neuroprotection Promotes

This compound's role in the BDNF-CREB signaling pathway.

References

Technical Support Center: Optimizing Cell Viability in Vitisin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for Vitisin A.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound cytotoxicity experiments.

Issue 1: High Background Absorbance in MTT Assay

  • Question: I am observing high background absorbance in my MTT assay wells, even in the control wells without cells. What could be the cause and how can I fix it?

  • Answer: High background absorbance in an MTT assay can be caused by several factors. Phenol red in the culture medium can interfere with absorbance readings.[1] It is recommended to use a serum-free medium during the MTT incubation step to minimize interference from serum components. Contamination of the culture medium with microorganisms or degradation of the MTT solution can also contribute to high background. To mitigate these issues, always use fresh, high-quality reagents and sterile techniques. Including a control well with only the test compound (this compound) and no cells can help determine if the compound itself is interfering with the assay.

Issue 2: Inconsistent Results and High Variability Between Replicates

  • Question: My replicate wells in the MTT assay are showing highly variable results. What are the possible reasons and solutions?

  • Answer: Inconsistent results in MTT assays can stem from several sources. Uneven cell seeding is a common cause, so ensure your cell suspension is thoroughly mixed before and during plating.[2] The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can also lead to variability. To avoid this, it is good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.[2] Incomplete solubilization of formazan crystals is another major factor. Ensure the solubilization solvent is added in sufficient volume and that the plate is adequately mixed, for instance, by using an orbital shaker. Accurate and consistent pipetting is crucial throughout the assay.

Issue 3: Low Signal or Absorbance Readings

  • Question: The absorbance readings in my MTT assay are very low, even in the untreated control wells. How can I improve the signal?

  • Answer: Low absorbance readings may indicate a low number of viable cells or suboptimal assay conditions. Ensure that the initial cell seeding density is appropriate for your cell line and the duration of the experiment; densities can range from 1,000 to 100,000 cells per well for a 96-well plate.[3] The incubation time with the MTT reagent is also critical and typically ranges from 2 to 4 hours, but may need to be optimized for your specific cells.[4] Using reagents that are too cold can also reduce enzymatic activity, so make sure all solutions are at the appropriate temperature before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound cytotoxicity assays.

General Questions

  • Question: What is this compound and what are its known cytotoxic effects?

  • Answer: this compound is a resveratrol tetramer found in plants like Vitis vinifera (grapes). It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

  • Question: Which cell viability assays are most suitable for assessing this compound cytotoxicity?

  • Answer: Several assays can be used to measure this compound-induced cytotoxicity. The MTT assay is a common colorimetric method that measures metabolic activity. The Lactate Dehydrogenase (LDH) assay is another option that quantifies cell membrane damage by measuring the release of LDH from damaged cells.[2][5] To specifically investigate apoptosis, caspase activity assays, such as the Caspase-Glo® 3/7 Assay, are highly effective as they measure the activity of key executioner caspases.[6][7]

Experimental Design & Parameters

  • Question: How do I determine the optimal cell seeding density for my experiment?

  • Answer: The optimal cell seeding density depends on the cell line's growth rate. It is recommended to perform a preliminary experiment where you plate a range of cell densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and measure their viability after 24, 48, and 72 hours.[3] The ideal density is one that is in the logarithmic growth phase at the time of the assay.

  • Question: What concentration range of this compound should I use?

  • Answer: The effective concentration of this compound can vary significantly between different cell lines. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability). For some cancer cell lines, the IC50 of similar polyphenol extracts has been observed in the range of approximately 30-90 µg/mL.[8][9]

  • Question: What is the recommended incubation time for this compound treatment?

  • Answer: The incubation time will depend on the specific research question and the cell line being used. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[10][11] A time-course experiment can help determine the optimal duration to observe the desired cytotoxic effects.

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell TypeSeeding Density (cells/well)Reference
Leukemic Cell Lines5,000 - 10,000
Solid Tumor Cell Lines10,000 - 15,000
Adherent Cancer Cells (e.g., Hepa1-6)5,000[3]
Breast Cancer Cell Lines (e.g., MCF-7)50,000[10]

Table 2: Example IC50 Values for Polyphenols in Cancer Cell Lines

Compound/ExtractCell LineIncubation Time (h)IC50 (µg/mL)Reference
Vitis vinifera Seed ExtractMCF-77246.73 (mg/L)[10]
Multifruit Polyphenol PrepMCF-7, T47DNot Specified1.2[9]
Pine Needle ExtractMDA-MB-231Not Specified35[8]
Pine Needle ExtractMCF-7Not Specified86[8]

Experimental Protocols

MTT Cell Viability Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells with medium only. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution. For adherent cells, aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

LDH Cytotoxicity Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14][15]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate if working with suspension cells. Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]

  • Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[2][14]

Caspase-3/7 Activity Assay (Luminescent) Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells vitisin_prep This compound Preparation add_vitisin Add this compound (and Controls) vitisin_prep->add_vitisin seed_cells->add_vitisin incubation Incubate (24-72h) add_vitisin->incubation add_reagent Add Viability Reagent (MTT, LDH, or Caspase) incubation->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for a this compound cytotoxicity assay.

troubleshooting_guide cluster_high_bg High Background cluster_inconsistent Inconsistent Results cluster_low_signal Low Signal start Problem Encountered high_bg High Background Absorbance start->high_bg inconsistent Inconsistent Results/ High Variability start->inconsistent low_signal Low Signal/ Absorbance start->low_signal phenol_red Use Phenol-Red Free Medium high_bg->phenol_red serum Use Serum-Free Medium during incubation high_bg->serum contamination Check for Contamination high_bg->contamination seeding Ensure Homogeneous Cell Seeding inconsistent->seeding edge_effect Avoid Edge Effect inconsistent->edge_effect solubilization Ensure Complete Formazan Solubilization inconsistent->solubilization cell_density Optimize Cell Seeding Density low_signal->cell_density incubation_time Optimize Incubation Time with Reagent low_signal->incubation_time reagent_temp Ensure Reagents are at Correct Temperature low_signal->reagent_temp

Caption: Troubleshooting logic for common cytotoxicity assay issues.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway VitisinA This compound Mitochondria Mitochondria VitisinA->Mitochondria DeathReceptors Death Receptors (e.g., Fas) VitisinA->DeathReceptors CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 DISC DISC Formation DeathReceptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase8->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 Activation Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Technical Support Center: Efficient Synthesis of Vitisin A from Oxaloacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Vitisin A. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to work on the synthesis of this compound, with a particular focus on improving efficiency using oxaloacetic acid as a precursor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound from oxaloacetic acid and an anthocyanin source, such as malvidin-3-O-glucoside (Mv-3-glc).

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Degradation of Oxaloacetic Acid (OAA): OAA is unstable in solution, especially at neutral or alkaline pH, and can decarboxylate to pyruvic acid.[1]Prepare OAA solutions fresh daily and keep them on ice.[1] For longer-term storage, OAA is stable for several months in a 0.1 M HCl solution at -80°C.[2][3]
Suboptimal pH: The reaction yield is highly dependent on the pH of the reaction mixture.Adjust the reaction pH to 2.6, which has been shown to provide higher yields compared to pH 1.5 and 3.5.[4][5][6]
Inappropriate Molar Ratio: An incorrect ratio of anthocyanin to OAA can limit the reaction.Experiment with different molar ratios of anthocyanin to OAA. Ratios from 1:5 to 1:50 (anthocyanin:OAA) have been shown to produce high yields.[5][7]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Allow the reaction to proceed for a sufficient duration. While OAA is highly reactive and can produce significant yields in a few hours, maximum yields may be observed after several days.[7]
Lack of Oxidant: The final step of this compound synthesis may require an oxidant.[4]Ensure adequate aeration of the reaction mixture or consider the addition of a mild oxidizing agent if the reaction stalls.
Formation of Pyruvic Acid-Adduct Instead of OAA-Adduct Conversion of OAA to Pyruvic Acid (PA): OAA can chemically convert to PA in solution, which then reacts with the anthocyanin.[5][7]While this conversion can occur, the higher reactivity of OAA with anthocyanins, especially in the early stages of the reaction, means that this compound formation from OAA is still a primary pathway.[5][7] To favor the OAA pathway, use freshly prepared OAA solutions and monitor the reaction progress at early time points.
Difficulty in Purifying this compound Complex Reaction Mixture: The final reaction mixture contains unreacted starting materials, this compound, and potentially other side products.Utilize a multi-step purification strategy. Start with solid-phase extraction using a macroporous resin to remove highly polar impurities. Follow this with preparative High-Performance Liquid Chromatography (HPLC) on a C18 column for final purification.[8]
Inconsistent Results Between Batches Variability in Starting Material Quality: Purity of the anthocyanin and OAA can affect reaction efficiency.Use highly purified starting materials. Quantify the concentration of the anthocyanin stock solution spectrophotometrically before each reaction.
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reactant concentrations can lead to different outcomes.Carefully control all reaction parameters. Use a calibrated pH meter and maintain a constant temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using oxaloacetic acid over pyruvic acid for this compound synthesis?

A1: The primary advantage of using oxaloacetic acid (OAA) is its higher reactivity with anthocyanins compared to pyruvic acid (PA).[4][5][6] This leads to a faster initial rate of this compound formation. For instance, at a 1:10 molar ratio of malvidin-3-O-glucoside to the organic acid, OAA can yield 38% this compound in just 2 hours, whereas PA yields only 3% in the same timeframe.[7]

Q2: What is the optimal pH for the reaction between an anthocyanin and oxaloacetic acid?

A2: A pH of 2.6 has been demonstrated to be optimal, resulting in higher reaction yields compared to both more acidic (pH 1.5) and less acidic (pH 3.5) conditions.[4][5][6]

Q3: How does the molar ratio of reactants affect the yield of this compound when using OAA?

A3: While a higher molar excess of OAA can increase the reaction rate, the final yield of this compound is less sensitive to the molar ratio compared to reactions with pyruvic acid. Molar ratios of anthocyanin to OAA from 1:5 to 1:50 have all been shown to produce similarly high yields (around 54-59%).[7]

Q4: My oxaloacetic acid solution is turning yellow. Is this a problem?

A4: A faint yellow color in an aqueous solution of oxaloacetic acid can be normal.[1] However, significant color change could indicate degradation. OAA is unstable in solution and can decarboxylate to form pyruvic acid. It is recommended to use freshly prepared solutions for each experiment.[1]

Q5: How can I monitor the progress of the this compound synthesis reaction?

A5: The reaction can be monitored using analytical High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). This compound can be detected at its maximum absorption wavelength, which is around 507-511 nm.[9] A C18 column with a gradient of acidified water and acetonitrile is typically used for separation.[7][9]

Q6: What is the proposed mechanism for this compound formation from oxaloacetic acid?

A6: The formation of A-type vitisins, such as this compound, involves the reaction of an anthocyanin with either pyruvic acid or oxaloacetic acid.[2][6] The reaction with OAA is thought to be a key pathway in the initial stages of formation due to its high reactivity.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of this compound (specifically carboxypyranomalvidin-3-O-glucoside) formation from malvidin-3-O-glucoside (Mv-3-glc) and either oxaloacetic acid (OAA) or pyruvic acid (PA) under different conditions.

Table 1: Effect of pH on this compound Yield

Precursor AcidpH 1.5 Yield (%)pH 2.6 Yield (%)pH 3.5 Yield (%)
Oxaloacetic Acid (OAA)335950
Pyruvic Acid (PA)264416
Data from reactions conducted over 7 days at room temperature.[5]

Table 2: Effect of Molar Ratio on this compound Yield at pH 2.6

Mv-3-glc:Acid Molar RatioPrecursor AcidYield after 96h (%)Max. Yield (%)Time to Max. Yield (h)
1:10Pyruvic Acid (PA)535396
1:5Oxaloacetic Acid (OAA)-54168
1:10Oxaloacetic Acid (OAA)-59168
1:50Oxaloacetic Acid (OAA)-57168
Data from reactions conducted at room temperature.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Oxaloacetic Acid and Malvidin-3-O-Glucoside

This protocol is a generalized procedure based on published literature for the laboratory-scale synthesis of this compound.[5][7]

Materials:

  • Malvidin-3-O-glucoside (Mv-3-glc)

  • Oxaloacetic acid (OAA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., glass beaker or flask)

Procedure:

  • Prepare the Anthocyanin Solution:

    • Dissolve a known amount of Mv-3-glc in deionized water to achieve the desired starting concentration (e.g., 0.5 mg/mL).

  • Prepare the Oxaloacetic Acid Solution:

    • Immediately before use, dissolve OAA in deionized water to create a stock solution. The concentration should be calculated to achieve the desired molar ratio with the anthocyanin (e.g., for a 1:10 molar ratio of Mv-3-glc to OAA).

  • Reaction Setup:

    • Place the anthocyanin solution in the reaction vessel with a stir bar.

    • Begin stirring the solution at a moderate speed.

  • pH Adjustment:

    • Slowly add the freshly prepared OAA solution to the stirring anthocyanin solution.

    • Measure the pH of the mixture.

    • Adjust the pH to 2.6 using dilute HCl or NaOH as needed.

  • Reaction:

    • Cover the reaction vessel to minimize evaporation and protect from light.

    • Allow the reaction to proceed at room temperature with continuous stirring for the desired duration (e.g., 24-168 hours).

  • Monitoring:

    • Periodically withdraw small aliquots from the reaction mixture for analysis by HPLC-DAD to monitor the formation of this compound.

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol provides a general method for the analysis of this compound.[7]

Instrumentation and Columns:

  • HPLC system with a Diode-Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phases:

  • Solvent A: 10% formic acid in water (v/v)

  • Solvent B: Formic acid/acetonitrile/water (1:3:6, v/v/v)

Procedure:

  • Sample Preparation:

    • Dilute the reaction aliquots with an appropriate solvent (e.g., mobile phase A) to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 510 nm

    • Gradient: A linear gradient from 20% B to 55% B over 38 minutes is a typical starting point. The column should be washed with 100% B and re-equilibrated at the initial conditions between injections.

  • Quantification:

    • Create a calibration curve using purified this compound standards of known concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area from the HPLC chromatogram and the calibration curve.

Visualizations

VitisinA_Formation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anthocyanin Anthocyanin (e.g., Malvidin-3-O-glucoside) Reaction Condensation Reaction (pH 2.6) Anthocyanin->Reaction OAA Oxaloacetic Acid (OAA) OAA->Reaction VitisinA This compound Reaction->VitisinA Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Analysis & Purification Prep_Anthocyanin Prepare Anthocyanin Solution Mixing Mix Reactants Prep_Anthocyanin->Mixing Prep_OAA Prepare Fresh OAA Solution Prep_OAA->Mixing pH_Adjust Adjust pH to 2.6 Mixing->pH_Adjust React React at Room Temp (Stirring) pH_Adjust->React Monitoring Monitor with HPLC-DAD React->Monitoring Purification Purify this compound (e.g., Prep-HPLC) Monitoring->Purification Troubleshooting_Logic Start Low this compound Yield? Check_pH Is pH = 2.6? Start->Check_pH Check_OAA Is OAA Solution Fresh? Check_pH->Check_OAA Yes Adjust_pH Adjust_pH Check_pH->Adjust_pH Adjust pH to 2.6 Check_Ratio Is Molar Ratio Optimal? Check_OAA->Check_Ratio Yes Prep_OAA Prep_OAA Check_OAA->Prep_OAA Prepare Fresh OAA Check_Time Sufficient Reaction Time? Check_Ratio->Check_Time Yes Adjust_Ratio Adjust_Ratio Check_Ratio->Adjust_Ratio Optimize Molar Ratio Success Yield Improved Check_Time->Success Yes Increase_Time Increase_Time Check_Time->Increase_Time Increase Reaction Time Adjust_pH->Check_OAA Prep_OAA->Check_Ratio Adjust_Ratio->Check_Time Increase_Time->Success

References

Validation & Comparative

Vitisin A vs. Resveratrol: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuroprotective efficacy of Vitisin A and resveratrol. The information presented is based on available experimental data to assist researchers and professionals in the fields of neuroscience and drug development in their evaluation of these compounds.

Comparative Efficacy at a Glance

Direct comparative studies indicate that this compound, a resveratrol tetramer, may exhibit superior efficacy in specific neuroprotective assays compared to its monomer, resveratrol.

AssayThis compoundResveratrolReference
Acetylcholinesterase (AChE) Inhibition Higher inhibitory activityLower inhibitory activity[1][2][3]
Monoamine Oxidase-B (MAO-B) Inhibition Higher inhibitory activityLower inhibitory activity[1][2][3]
Neuroprotection against Methylglyoxal-induced SH-SY5Y cell death Significant increase in cell viability at 2.5, 5, 10, and 20 µMNo significant difference in cell viability at 2.5, 5, 10, and 20 µM[4][5]

Quantitative Data on Neuroprotective Effects

This compound
Experimental ModelKey FindingsDosage/ConcentrationReference
In Vitro: H2O2-exposed SH-SY5Y cells Increased cell viability and survival.Not specified[6][7]
Ex Vivo: Scopolamine-treated hippocampal slices Restored long-term potentiation (LTP).Not specified[6][7]
In Vivo: Scopolamine-induced amnesiac mice Ameliorated cognitive and memory deficits; Reduced brain AChE activity and malondialdehyde levels.40 mg/kg[3][4]
Resveratrol
Experimental ModelKey FindingsDosage/ConcentrationReference
In Vitro: Glutamate-treated HT22 hippocampal neurons Reduced mitochondrial oxidative stress and damage.5-100 µM[8]
In Vitro: Dopamine-treated SH-SY5Y neuroblastoma cells Inhibited cell death and ameliorated intracellular oxidative stress.50 µM[8]
In Vivo: Rodent stroke models (MCAO) Reduced infarct volume and brain water content.10-40 mg/kg[8]
In Vivo: Ischemia-reperfusion rat model Attenuated apoptosis by up-regulating Bcl-2 and down-regulating Bax.30 mg/kg[8][9]
In Vivo: Parkinson's disease models Prevented behavioral disorders, improved antioxidant defenses, and reduced neuroinflammation.Varied[10]

Mechanisms of Neuroprotection and Signaling Pathways

This compound

This compound's neuroprotective effects appear to be significantly mediated through the upregulation of key neurotrophic signaling pathways.[6][7] It has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4][6][7]

VitisinA_Pathway VitisinA This compound BDNF BDNF VitisinA->BDNF Upregulates TrkB TrkB Receptor PI3K PI3K TrkB->PI3K BDNF->TrkB Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates Gene Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene LTP LTP Restoration Gene->LTP Cognition Improved Cognition & Memory LTP->Cognition

Caption: this compound signaling pathway promoting neuroprotection.

Resveratrol

Resveratrol exerts its neuroprotective effects through a multi-targeted approach, influencing a wide array of signaling pathways involved in antioxidant defense, anti-inflammation, and anti-apoptosis.[8][9][11]

Resveratrol_Pathway cluster_antioxidant Antioxidant Pathways cluster_survival Cell Survival Pathways cluster_energy Energy Metabolism & Longevity cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anti-apoptotic Pathway Nrf2 Nrf2 ARE ARE Nrf2->ARE Activates HO1 HO-1 ARE->HO1 Induces PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Resveratrol Resveratrol Resveratrol->Nrf2 Resveratrol->PI3K Resveratrol->AMPK Resveratrol->SIRT1

Caption: Resveratrol's multifaceted neuroprotective signaling pathways.

Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of EMEM/F12 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.[4]

  • Seeding: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.[4]

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound or resveratrol (e.g., 2.5, 5, 10, and 20 µM) for a specified duration.[4]

    • A neurotoxic insult is introduced, for example, 500 µM methylglyoxal (MGO) or H2O2, to induce cell death.[4][7]

  • Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT reduction assay or the neutral red uptake assay.[12] The absorbance is read using a multiwell plate reader.

  • Data Analysis: Cell viability in treated groups is compared to the control group (cells exposed to the neurotoxin alone). Statistical significance is determined using appropriate tests, such as the Student's t-test.[5]

Scopolamine-Induced Amnesia Model in Mice
  • Animals: ICR mice are commonly used.[3]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment:

    • Mice are pre-treated with this compound (e.g., 40 mg/kg, orally) or resveratrol for a set period (e.g., daily for several days).[4]

    • Amnesia is induced by intraperitoneal injection of scopolamine (e.g., 1 mg/kg) approximately 30 minutes before behavioral testing.

  • Behavioral Testing:

    • Passive Avoidance Test: This test assesses learning and memory. The latency to enter a dark compartment where an aversive stimulus (e.g., a mild foot shock) was previously delivered is measured.

    • Y-Maze Test: This test evaluates spatial working memory by measuring the percentage of spontaneous alternations between the three arms of the maze.

  • Biochemical Analysis: After behavioral testing, brain tissues (e.g., hippocampus) can be collected to measure levels of AChE, malondialdehyde (an indicator of oxidative stress), BDNF, and TrkB.[3]

Experimental_Workflow start Start compound_prep Compound Preparation (this compound / Resveratrol) start->compound_prep in_vitro In Vitro Model (e.g., SH-SY5Y cells) compound_prep->in_vitro in_vivo In Vivo Model (e.g., Scopolamine Mice) compound_prep->in_vivo treatment Treatment with Compound in_vitro->treatment in_vivo->treatment insult Neurotoxic Insult (e.g., MGO, Scopolamine) treatment->insult treatment->insult assessment_vitro Assessment (Cell Viability, etc.) insult->assessment_vitro assessment_vivo Assessment (Behavioral Tests, Biochemical Analysis) insult->assessment_vivo analysis Data Analysis & Comparison assessment_vitro->analysis assessment_vivo->analysis end End analysis->end

Caption: General experimental workflow for neuroprotective compound assessment.

Conclusion

The available evidence suggests that both this compound and resveratrol possess significant neuroprotective properties. Resveratrol's mechanisms are well-documented and involve a broad spectrum of antioxidant, anti-inflammatory, and anti-apoptotic activities.[8][9] this compound, while less extensively studied, shows promise with potentially greater potency in specific enzymatic inhibition and in protecting against certain neurotoxic insults in vitro.[1][2][4] Its action appears to be strongly linked to the potentiation of crucial neurotrophic pathways.[6][7]

For researchers and drug development professionals, the choice between these compounds may depend on the specific therapeutic target and pathological context. Resveratrol offers a multi-pathway modulatory approach, whereas this compound may provide a more targeted and potent intervention for pathways related to neurotrophic factor signaling and specific enzymatic targets. Further direct, head-to-head comparative studies, particularly in in vivo models of various neurodegenerative diseases, are warranted to fully elucidate their relative therapeutic potential.

References

Vitisin A and Vitisin B: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical. This guide provides a comprehensive comparison of the antioxidant activities of Vitisin A and Vitisin B, supported by experimental data and detailed methodologies.

This compound, a pyranoanthocyanin, and Vitisin B, a resveratrol tetramer, are both naturally occurring phenolic compounds found in grapes and wine, recognized for their potential health benefits. While both exhibit antioxidant properties, their efficacy and mechanisms of action show notable distinctions. This comparison delves into their respective antioxidant capacities as demonstrated in various in vitro assays and explores the underlying signaling pathways they modulate.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of this compound and Vitisin B has been evaluated using several standard assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the specific radical activity. A lower IC50 value signifies a higher antioxidant activity.

Antioxidant AssayThis compound (IC50)Vitisin B (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Activity Data not available in direct comparative studies. However, pyranoanthocyanins, in general, show potent scavenging activity.129.14 ± 26.13 µM[1]Resveratrol: 81.92 ± 9.17 µM[1]
Ferric Reducing Antioxidant Power (FRAP) Data not available in direct comparative studies.IC50 not reached at tested concentrations due to solubility issues.[1]Resveratrol: 13.36 ± 0.91 µM[1]
Nitric Oxide (NO) Scavenging Assay Data not available in direct comparative studies.368.80 ± 14.20 µM[1]Resveratrol: 200.68 ± 15.40 µM[1]

Note: The available data for this compound's antioxidant activity in these specific assays is limited in direct comparison to Vitisin B. However, studies on pyranoanthocyanins suggest they possess significant antioxidant capacity. Further head-to-head studies are required for a definitive quantitative comparison.

Experimental Protocols

For clarity and reproducibility, the detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound (Vitisin B or reference) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The formation of a blue-colored ferrous-TPTZ complex results in an increase in absorbance, which is measured at a specific wavelength (typically around 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard (e.g., FeSO₄ or Trolox).

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

  • Sodium nitroprusside in phosphate-buffered saline is used to generate nitric oxide.

  • The test compound at various concentrations is incubated with the sodium nitroprusside solution.

  • After a specific incubation period, Griess reagent is added to the mixture.

  • The formation of a chromophore upon reaction with nitrite (an indicator of NO scavenging) is measured spectrophotometrically at a specific wavelength (e.g., 546 nm).

  • The percentage of NO scavenging is calculated, and the IC50 value is determined.

Signaling Pathways in Antioxidant Action

Both this compound and Vitisin B exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress.

Vitisin B and the Nrf2-ARE Pathway

Vitisin B has been shown to modulate the Keap1-Nrf2 antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.

Vitisin_B_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus VitisinB Vitisin B Keap1 Keap1 VitisinB->Keap1 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitination & Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE AntioxidantEnzymes Antioxidant Response Elements (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of CellularProtection Enhanced Cellular Antioxidant Defense AntioxidantEnzymes->CellularProtection results in

Vitisin B's activation of the Nrf2-ARE antioxidant pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like Vitisin B, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's antioxidant defense capacity.

This compound and Antioxidant-Related Signaling

While the direct antioxidant signaling pathways of this compound are less characterized than those of Vitisin B, preliminary evidence suggests its involvement in the Nrf2/HO-1 pathway.

Vitisin_A_Antioxidant_Pathway cluster_cytoplasm_A Cytoplasm cluster_nucleus_A VitisinA This compound UpstreamKinases Upstream Kinases (e.g., AMPK) VitisinA->UpstreamKinases modulates CellularStress Cellular Stress CellularStress->UpstreamKinases activates Nrf2_A Nrf2 UpstreamKinases->Nrf2_A may influence Nrf2 activation Nucleus_A Nucleus Nrf2_A->Nucleus_A translocation ARE_A ARE HO1 Heme Oxygenase-1 (HO-1) ARE_A->HO1 activates transcription of Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory contributes to

Proposed antioxidant-related signaling of this compound.

This compound has been shown to activate the Nrf2/HO-1 pathway, suggesting a role in cellular defense against oxidative stress. It may also modulate upstream kinases like AMP-activated protein kinase (AMPK), which can influence Nrf2 activity. The activation of this pathway leads to the production of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties.

Conclusion

For researchers and professionals in drug development, these findings highlight the potential of both compounds as therapeutic agents against conditions associated with oxidative stress. However, further research is imperative to conduct direct comparative studies on their antioxidant efficacy and to fully elucidate the molecular mechanisms, particularly for this compound, to realize their full therapeutic potential.

References

A Comparative Guide to HPLC Method Validation for Vitisin A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Vitisin A with alternative analytical techniques. The information presented is supported by experimental data from existing literature on this compound and structurally similar flavonoid compounds. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, speed, and cost.

Proposed HPLC Method for this compound Analysis

Experimental Protocol: Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute this compound, followed by a column wash and re-equilibration. A suggested starting point is 5% B, increasing to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound exhibits maximum absorbance around 520 nm. Monitoring at this wavelength is recommended for quantification. A secondary wavelength of 280 nm can be used for confirmation.[1]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Samples (e.g., wine, fruit extracts) should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Dilution with the initial mobile phase composition may be necessary to bring the this compound concentration within the linear range of the calibration curve.

Method Validation Parameters (Based on ICH Guidelines)

The following table summarizes the key validation parameters that should be assessed for the proposed HPLC method. The expected performance is based on data from validated methods for similar flavonoid compounds.

Validation ParameterAcceptance CriteriaExpected Performance for this compound Analysis
Linearity Correlation coefficient (r²) ≥ 0.999A linear range covering the expected concentrations of this compound in the samples.
Accuracy Recovery of 98-102%High recovery rates are expected when spiking a blank matrix with known concentrations of this compound standard.
Precision Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%)Low relative standard deviation for multiple injections of the same sample and for analyses performed on different days by different analysts.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Expected to be in the mid to high ng/mL range.
Specificity No interference from matrix components or degradation productsThe method should be able to resolve this compound from other compounds in the sample matrix. This can be confirmed by peak purity analysis using a DAD and by forced degradation studies.
Robustness Consistent results with small, deliberate variations in method parametersThe method should be insensitive to minor changes in mobile phase composition, pH, flow rate, and column temperature.

Comparison with Alternative Analytical Methods

While HPLC is a widely used and reliable technique for the analysis of this compound, other methods offer distinct advantages in terms of speed, sensitivity, and resolution. The following section compares the proposed HPLC method with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

Method Comparison
FeatureProposed HPLC-DAD MethodUPLC-MS MethodCapillary Electrophoresis (CE) Method
Principle Separation based on polarity using a packed column and detection by UV-Vis absorbance.Separation based on polarity using a sub-2 µm particle packed column, with detection by mass-to-charge ratio.Separation based on charge-to-size ratio in a capillary filled with an electrolyte solution.
Speed Moderate (run times typically 20-30 minutes).Fast (run times typically under 10 minutes).Very fast (run times often less than 15 minutes).[2]
Sensitivity Good (ng/mL range).Excellent (pg/mL range), allowing for the analysis of trace amounts.Good, but can be limited by the small injection volume.
Resolution Good, sufficient for many applications.Excellent, provides sharper peaks and better separation of complex mixtures.Excellent, offers very high separation efficiency.
Specificity Good, especially with DAD for peak purity analysis.Excellent, provides structural information and can distinguish between isobaric compounds.Good, separation is based on a different principle than chromatography.
Cost Relatively low initial and running costs.High initial and running costs.Moderate initial cost and low running costs due to minimal solvent consumption.
Sample Throughput Moderate.High.High.
Robustness Generally robust and widely available.Can be more complex to operate and maintain.Can be sensitive to matrix effects and requires careful method development.
Experimental Protocols for Alternative Methods
  • Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but with UPLC-grade solvents (e.g., 0.1% formic acid in water and acetonitrile).

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for anthocyanins.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification. The precursor ion for this compound (malvidin-3-O-(6"-carboxypyranoside)) would be selected, and characteristic product ions would be monitored.

  • Instrumentation: Capillary electrophoresis system with a DAD or UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium tetraborate buffer at a slightly acidic or neutral pH.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-column detection at 520 nm.

Visualizing the Workflow and Method Comparison

To aid in the understanding of the experimental and logical processes involved in this compound analysis, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_method Define Analytical Method Parameters set_criteria Set Acceptance Criteria (ICH Guidelines) define_method->set_criteria linearity Linearity & Range set_criteria->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for the validation of the proposed HPLC method for this compound analysis.

Method_Comparison cluster_criteria Decision Criteria cluster_methods Analytical Methods start Start: Need to Analyze this compound sensitivity Sensitivity Required? start->sensitivity speed High Throughput Needed? sensitivity->speed hplc HPLC-DAD sensitivity->hplc High uplc_ms UPLC-MS sensitivity->uplc_ms Very High ce Capillary Electrophoresis sensitivity->ce Moderate cost Budget Constraints? speed->cost speed->hplc No speed->uplc_ms Yes speed->ce Yes specificity_need High Specificity/Structural Info Needed? cost->specificity_need cost->hplc High cost->uplc_ms Low cost->ce Moderate specificity_need->hplc No specificity_need->uplc_ms Yes

Caption: Decision tree for selecting an analytical method for this compound analysis based on key performance criteria.

Conclusion

The proposed HPLC method provides a reliable and cost-effective approach for the routine analysis of this compound. The validation of this method according to ICH guidelines is crucial to ensure the accuracy and precision of the results. For applications requiring higher throughput, sensitivity, and structural confirmation, UPLC-MS is a superior but more resource-intensive alternative. Capillary Electrophoresis offers a fast and efficient separation with low solvent consumption, making it a valuable tool for rapid screening and analysis where high sensitivity is not the primary concern. The choice of the most suitable method will ultimately depend on the specific requirements of the research, including the sample matrix, the desired level of sensitivity, the required sample throughput, and budgetary constraints.

References

Organic vs. Conventional Wines: A Comparative Analysis of Vitisin A Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Vitisin A levels in organically and conventionally produced wines, supported by experimental data and methodologies.

Executive Summary

This compound, a pyranoanthocyanin, is a stable red pigment found in wine, contributing to its long-term color stability. Its formation is dependent on the reaction between malvidin-3-O-glucoside (a primary anthocyanin in Vitis vinifera) and pyruvic acid, a byproduct of yeast metabolism during fermentation. While direct comparative studies quantifying this compound content in organic versus conventional wines are currently unavailable in scientific literature, this guide synthesizes existing research on the factors influencing its formation to provide a reasoned analysis of potential differences.

The concentration of this compound in wine is influenced by viticultural practices that affect the composition of the grapes, and by the specific yeast strains and fermentation conditions employed in winemaking. Organic viticulture, with its emphasis on natural inputs and biodiversity, and conventional viticulture, which utilizes synthetic pesticides and fertilizers, can lead to grapes with different phenolic profiles and support different microbial ecosystems. These differences have the potential to impact the final concentration of this compound in the resulting wines.

This guide will delve into the viticultural and oenological factors that may lead to variations in this compound content, present available data on related phenolic compounds, detail the experimental protocols for this compound quantification, and provide a visual representation of the key pathways and workflows.

Data Presentation: Phenolic Compound Content in Organic vs. Conventional Grapes

Direct comparative data for this compound is lacking. However, studies have compared the content of its precursor, malvidin-3-O-glucoside, and other related phenolic compounds in grapes grown under organic and conventional systems. The results are often variable and dependent on factors such as grape variety, climate, and specific farming practices.

Phenolic CompoundOrganic GrapesConventional GrapesKey Findings & Citations
Total Anthocyanins InconsistentInconsistentSome studies report higher levels in conventional grapes[1][2], while others find higher concentrations in organic grapes or no significant difference.
Malvidin-3-O-glucoside Lower in some studiesHigher in some studiesOne study on Syrah grapes found higher proportions of malvidin glucosides in conventionally grown grapes[1].
Total Phenols InconsistentInconsistentResults vary, with some studies showing higher levels in organic grapes and others showing no significant difference.
trans-Resveratrol Higher in some studiesLower in some studiesSome research indicates that organic viticultural techniques can lead to increased synthesis of phytoalexins like trans-resveratrol.

Factors Influencing this compound Formation: A Comparative Perspective

The formation of this compound is a complex process influenced by factors in both the vineyard and the winery. Here, we explore how organic and conventional approaches may diverge and consequently affect the final concentration of this stable pigment.

Viticultural Practices and Grape Composition

The concentration of malvidin-3-O-glucoside, a direct precursor to this compound, in grape skins at harvest is a critical determining factor.

  • Organic Viticulture: Prohibits the use of synthetic pesticides and herbicides[3][4]. This can lead to increased stress on the vines from pests and diseases, which may, in turn, stimulate the plant's natural defense mechanisms, including the production of phenolic compounds. However, the impact on specific anthocyanins like malvidin-3-O-glucoside is not consistently reported to be higher. Organic farming practices can also lead to higher microbial diversity in the vineyard[5][6].

  • Conventional Viticulture: The use of synthetic fungicides and pesticides can influence the microbial populations on grape skins and potentially affect the grape's metabolism[7][8][9]. Some studies have reported higher levels of total anthocyanins and malvidin glucosides in conventionally grown grapes, suggesting that certain chemical stresses might also induce the synthesis of these compounds[1][2]. Nitrogen fertilization practices, more intensively managed in conventional systems, can also impact grape composition, though the effect on anthocyanins is not always clear-cut[10][11][12][13][14].

Oenological Practices and Fermentation

The production of pyruvic acid by yeast during alcoholic fermentation is the second key element in this compound synthesis.

  • Yeast Selection:

    • Organic Winemaking: There is a stronger philosophical inclination towards spontaneous fermentation using indigenous yeasts. Organic vineyards have been shown to harbor a greater diversity of yeast species[5][6][15]. Different yeast species and strains, including non-Saccharomyces yeasts, produce varying amounts of pyruvic acid[2][5][16]. For instance, some non-Saccharomyces yeasts are known to be high producers of pyruvic acid[5]. However, to ensure a reliable fermentation, many organic winemakers also use commercially selected yeast strains that are certified for organic production[17].

    • Conventional Winemaking: The use of selected commercial Saccharomyces cerevisiae strains is standard practice to ensure a predictable and controlled fermentation[18]. These strains are selected for specific oenological properties, and their pyruvic acid production can vary[2][6][19].

  • Fermentation Conditions:

    • Sulfur Dioxide (SO2): The use of SO2 is generally lower in organic winemaking. SO2 can influence the formation of this compound by binding with pyruvic acid, thereby reducing its availability to react with anthocyanins.

    • Oxygen: The presence of oxygen is necessary for the formation of this compound. Winemaking techniques that influence the oxygen exposure of the must and wine can therefore impact this compound concentrations.

Experimental Protocols

Quantification of this compound in Wine by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in wine samples.

Methodology: Reversed-phase high-performance liquid chromatography with diode-array detection (RP-HPLC-DAD) is a common and reliable method.

Instrumentation:

  • HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase acidification)

  • Ultrapure water

  • This compound standard for calibration

Procedure:

  • Sample Preparation: Wine samples are typically filtered through a 0.45 µm membrane filter before injection to remove particulate matter. Dilution with the mobile phase may be necessary depending on the expected concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Water/formic acid (e.g., 95:5, v/v)

    • Mobile Phase B: Methanol/formic acid (e.g., 95:5, v/v)

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: Diode-array detector monitoring at multiple wavelengths, with 510 nm being characteristic for this compound.

  • Quantification: A calibration curve is generated using a series of this compound standards of known concentrations. The peak area of this compound in the wine sample chromatogram is then used to calculate its concentration based on the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_vineyard Viticultural Practices cluster_grapes Grape Composition cluster_winemaking Winemaking Process cluster_analysis Analysis Organic Organic Viticulture - No synthetic pesticides/fertilizers - Higher microbial diversity Grapes_Org Organic Grapes - Variable anthocyanin/phenol content - Diverse indigenous yeast Organic->Grapes_Org Conventional Conventional Viticulture - Use of synthetic inputs - Potentially different stress responses Grapes_Conv Conventional Grapes - Potentially higher malvidin-3-glucoside - Less diverse indigenous yeast Conventional->Grapes_Conv Fermentation_Org Spontaneous or Inoculated (Organic Certified Yeast) - Diverse yeast metabolism Grapes_Org->Fermentation_Org Fermentation_Conv Inoculated (Commercial Yeast) - Controlled yeast metabolism Grapes_Conv->Fermentation_Conv Wine_Org Organic Wine Fermentation_Org->Wine_Org Wine_Conv Conventional Wine Fermentation_Conv->Wine_Conv HPLC HPLC-DAD Analysis Wine_Org->HPLC Wine_Conv->HPLC Data This compound Quantification HPLC->Data

Caption: Comparative workflow from vineyard to this compound analysis.

Vitisin_A_Formation cluster_factors Influencing Factors MG Malvidin-3-O-glucoside (from grape skins) Reaction Non-enzymatic Reaction MG->Reaction PA Pyruvic Acid (from yeast metabolism) PA->Reaction VitisinA This compound Reaction->VitisinA Oxygen Oxygen Oxygen->Reaction required Viticulture Viticultural Practices (Organic vs. Conventional) Viticulture->MG Yeast Yeast Strain & Fermentation Conditions Yeast->PA

Caption: Key factors influencing the formation of this compound.

Conclusion

While a definitive quantitative comparison of this compound content in organic versus conventional wines awaits direct scientific investigation, a thorough analysis of the formation pathways allows for informed hypotheses. The potential for divergence in this compound levels stems from the influence of distinct viticultural and oenological practices on the availability of its precursors: malvidin-3-O-glucoside from grapes and pyruvic acid from yeast.

The conflicting data on anthocyanin content in organically versus conventionally grown grapes suggest that viticultural practices alone may not be a simple predictor of malvidin-3-O-glucoside levels. However, the choice of yeast and fermentation management appears to be a more significant differentiating factor. The greater microbial diversity in organic vineyards and the propensity for spontaneous fermentation could lead to a wider range of pyruvic acid concentrations, and consequently, this compound levels, in organic wines. Conversely, the controlled and predictable nature of fermentations with selected commercial yeasts in conventional winemaking might result in more consistent, albeit not necessarily higher or lower, this compound concentrations.

Future research should focus on direct, side-by-side comparisons of this compound in wines produced from organically and conventionally managed vineyards, ideally using both spontaneous and inoculated fermentation protocols to isolate the variables of grape composition and yeast activity. Such studies would provide valuable data for winemakers, researchers, and professionals in fields where minor components of wine may have biological significance.

References

Cross-Validation of Vitisin A Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pyranoanthocyanins, accurate and reliable quantification of Vitisin A is paramount. This guide provides an objective comparison of the two most prevalent analytical methods for this compound quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is supported by experimental data from various studies to aid in the selection of the most suitable method for specific research needs.

Data Presentation: Performance Comparison of Quantification Methods

The selection of an appropriate analytical technique is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters for the quantification of this compound and related anthocyanins using HPLC-DAD and LC-MS/MS, as reported in the literature.

ParameterHPLC-DADLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.998[1][2]≥ 0.99[3]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.06 - 0.49 mg/L (for related polyphenols)[2][4]As low as 0.033 mg/L (for other procyanidins)[5]LC-MS/MS generally offers superior sensitivity, allowing for the detection of trace amounts of this compound.
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[4][6]As low as 0.033 mg/L (for other procyanidins)[5]The lower LOQ of LC-MS/MS makes it more suitable for studies with limited sample availability or low this compound concentrations.
Accuracy (Recovery %) 89.9% - 123%[4][6]86.97% - 111.39%[3]Both methods provide high accuracy, ensuring the reliability of the quantification results.
Precision (RSD %) < 8.5%[4][6]< 4.32%[3]LC-MS/MS typically shows higher precision with lower relative standard deviation.
Selectivity GoodExcellentWhile DAD provides good spectral resolution, MS/MS offers unparalleled selectivity through mass-to-charge ratio fragmentation, minimizing interferences from the sample matrix.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS, synthesized from multiple sources.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the analysis of anthocyanins and other phenolic compounds in various matrices, including wine.[8][9][10]

a. Sample Preparation:

  • Wine samples are typically filtered through a 0.45 µm syringe filter prior to injection.[11]

  • For solid samples like grape skins, an extraction step is required. This often involves maceration in an acidified methanol or ethanol solution.[12]

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly employed.[13][14]

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Acidified water (e.g., with formic acid or phosphoric acid).[9][13]

    • Solvent B: Acetonitrile or methanol.[2][9]

  • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[9]

  • Detection: The Diode-Array Detector is set to monitor wavelengths between 265 nm and 650 nm, with specific quantification often performed at the maximum absorbance wavelength for this compound, which is around 510-520 nm.[1][9]

c. Quantification:

  • Quantification is achieved by creating a calibration curve using a purified this compound standard or a related compound like malvidin-3-O-glucoside.[1][14] Peak areas from the chromatograms of the samples are then compared to this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures.[3][15][16]

a. Sample Preparation:

  • Sample preparation is similar to that for HPLC-DAD, involving filtration for liquid samples and extraction for solid samples.[17]

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[3]

  • Mobile Phase: Similar to HPLC-DAD, a gradient of acidified water and an organic solvent like acetonitrile or methanol is used.[16][18]

c. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for anthocyanin analysis.[7][16]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often employed for quantification. This involves selecting the precursor ion of this compound (m/z 561) and monitoring a specific product ion (e.g., m/z 399).[7][14] This highly specific detection method minimizes matrix effects.

d. Quantification:

  • Quantification is performed using a calibration curve of a this compound standard. An internal standard may also be used to improve accuracy and precision.[17]

Mandatory Visualization

To illustrate the general procedure for this compound quantification, the following workflow diagram has been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Quantification Sample Wine or Grape Sample Filtration Filtration (0.45 µm) Sample->Filtration Extraction Solid-Phase or Liquid-Liquid Extraction (for solid matrices) Sample->Extraction HPLC HPLC System (C18 Reversed-Phase Column) Filtration->HPLC Inject Extraction->Filtration DAD Diode-Array Detection (~520 nm) HPLC->DAD MS Mass Spectrometry (ESI+, MRM) HPLC->MS Chromatogram Chromatogram Generation DAD->Chromatogram MS->Chromatogram Quantification Quantification (Peak Area Integration) Chromatogram->Quantification Calibration Calibration Curve (this compound Standard) Calibration->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for the quantification of this compound.

References

Vitisin A Versus Other Pyranoanthocyanins: A Comparative Guide to Wine Color Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the complex matrix of red wine, color is a critical attribute influencing consumer perception and quality assessment. While anthocyanins are the primary pigments extracted from grapes, their inherent instability to changes in pH and sulfur dioxide (SO₂) levels poses a challenge for long-term color retention. Pyranoanthocyanins, a class of anthocyanin-derived pigments formed during fermentation and aging, offer a solution to this instability. Among these, Vitisin A has been a focal point of research. This guide provides a comprehensive comparison of this compound and other pyranoanthocyanins, focusing on their contribution to wine color stability, supported by experimental data and detailed methodologies.

Chemical Structures and Formation

Pyranoanthocyanins are characterized by an additional pyran ring formed between the C4 position and the hydroxyl group at the C5 position of the original anthocyanin structure.[1] This structural modification is key to their enhanced stability.

This compound is formed from the reaction of an anthocyanin, typically malvidin-3-O-glucoside, with pyruvic acid, a metabolite produced by yeast during fermentation.[2]

Vitisin B , another prominent pyranoanthocyanin, is formed from the reaction of an anthocyanin with acetaldehyde, which is also a yeast metabolite.[2]

Other notable pyranoanthocyanins include pinotins , which are formed from the reaction of anthocyanins with hydroxycinnamic acids (like p-coumaric, caffeic, or ferulic acids), and flavanol-pyranoanthocyanins , which involve the incorporation of flavanols.[3][4]

G cluster_reactants Reactants cluster_products Products Anthocyanin Anthocyanin (e.g., Malvidin-3-O-glucoside) Pyranoanthocyanin Pyranoanthocyanin (e.g., this compound, Vitisin B) Anthocyanin->Pyranoanthocyanin Reaction during fermentation/aging YeastMetabolite Yeast Metabolite or Other Precursor YeastMetabolite->Pyranoanthocyanin

Comparative Stability of Pyranoanthocyanins

The enhanced stability of pyranoanthocyanins compared to their anthocyanin precursors is a key factor in their contribution to long-lasting wine color. This stability is primarily attributed to the pyran ring, which protects the molecule from nucleophilic attack and hydration reactions that lead to color loss.[5]

A comparative study on six pyranoanthocyanins derived from malvidin-3-O-glucoside demonstrated their superior stability over a range of pH values and SO₂ concentrations.[6]

pH Stability

Unlike anthocyanins, which exhibit significant color changes with fluctuations in pH, pyranoanthocyanins maintain their color over a wider pH range.[7] this compound, in particular, shows exceptional color stability across the typical pH range of wine (pH 3.2-4.2).[8] The study by Bai et al. (2020) showed that this compound, with a carboxyl group on the D ring, exhibited the highest pH color stability among the six tested pyranoanthocyanins.[6]

SO₂ Resistance

Sulfur dioxide is a common additive in winemaking for its antioxidant and antimicrobial properties. However, it can cause bleaching of anthocyanins, leading to color loss.[9] Pyranoanthocyanins, including this compound, are notably resistant to SO₂ bleaching.[8][10] This resistance is due to the substitution at the C4 position, which hinders the binding of bisulfite ions.[2] The comparative study confirmed that all six tested pyranoanthocyanins had higher SO₂ color stability than their parent anthocyanin, with this compound being particularly stable.[6]

Thermal Stability

Pyranoanthocyanins also exhibit greater stability at elevated temperatures compared to anthocyanins.[6] This is relevant during certain winemaking processes and for the long-term aging of wine. The degradation kinetics of malvidin-3-O-glucoside and its pyranoanthocyanin derivatives were found to follow a first-order reaction, with the pyranoanthocyanins showing much greater thermostability.[6]

Table 1: Comparative Stability of Malvidin-3-glucoside and its Pyranoanthocyanin Derivatives

CompoundpH StabilitySO₂ StabilityThermal Stability
Malvidin-3-O-glucoside (Mv-3-gluc)LowLowLow
This compound (from Pyruvic Acid)Very HighVery HighHigh
Methylpyranomv-3-gluc (from Acetone)HighHighVery High
Pinotin A (from p-Coumaric Acid)HighHighHigh
Pyrano-Mv-3-gluc-caffeic acidHighHighHigh
Pyrano-Mv-3-gluc-ferulic acidHighHighHigh
Pyrano-Mv-3-gluc-sinapic acidHighHighHigh

Source: Adapted from Bai et al., 2020.[6] Stability is presented in relative terms.

G cluster_pigments Pigment Type cluster_factors Destabilizing Factors cluster_stability Color Stability Anthocyanin Anthocyanins Unstable Unstable Color (Bleaching/Degradation) Anthocyanin->Unstable Pyranoanthocyanin Pyranoanthocyanins (this compound, etc.) Stable Stable Color Pyranoanthocyanin->Stable pH pH Increase pH->Anthocyanin causes hydration pH->Pyranoanthocyanin resistant SO2 SO₂ Addition SO2->Anthocyanin causes bleaching SO2->Pyranoanthocyanin resistant Temp High Temperature Temp->Anthocyanin accelerates degradation Temp->Pyranoanthocyanin more resistant

Experimental Protocols

Spectrophotometric Analysis of Wine Color Stability

This method is used to assess the overall color of a wine and its stability to pH changes and SO₂ bleaching.

Materials:

  • UV-Vis Spectrophotometer

  • 10mm quartz cuvettes

  • pH meter

  • Sodium metabisulfite (for SO₂ solution)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Wine sample

Protocol:

  • Initial Color Measurement (Sudraud Method):

    • Calibrate the spectrophotometer with deionized water.

    • Measure the absorbance of the undiluted wine sample at 420 nm (yellow tones) and 520 nm (red tones).[11]

    • Calculate Color Intensity (CI) = A₄₂₀ + A₅₂₀.

    • Calculate Hue (Tone) = A₄₂₀ / A₅₂₀.[11]

  • pH Stability Test:

    • Divide the wine sample into aliquots.

    • Adjust the pH of each aliquot to a desired range (e.g., 3.2, 3.5, 3.8, 4.0) using HCl or NaOH.

    • Allow the samples to equilibrate for a set time (e.g., 1 hour).

    • Measure the absorbance at 420 nm and 520 nm for each pH-adjusted sample.

    • Compare the CI and Hue values across the different pH levels.

  • SO₂ Bleaching Test:

    • Prepare a fresh solution of sodium metabisulfite (e.g., 5% w/v).

    • Add a specific volume of the SO₂ solution to a known volume of the wine sample to achieve a target free SO₂ concentration (e.g., 30 mg/L).

    • Allow the sample to react for a set time (e.g., 20 minutes).

    • Measure the absorbance at 520 nm. The remaining color is attributed to SO₂-resistant pigments like pyranoanthocyanins and polymeric pigments.

G start Wine Sample initial_measurement Measure A420 & A520 (Initial Color) start->initial_measurement ph_test pH Adjustment (e.g., 3.2, 3.5, 3.8, 4.0) start->ph_test so2_test SO₂ Addition start->so2_test results Compare CI, Hue, and % Bleaching initial_measurement->results measure_ph Measure A420 & A520 (pH Stability) ph_test->measure_ph measure_so2 Measure A520 (SO₂ Resistance) so2_test->measure_so2 measure_ph->results measure_so2->results

HPLC-DAD Quantification of this compound and Other Pyranoanthocyanins

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for the separation and quantification of individual phenolic compounds in wine.

Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Solvent A: Water/Formic Acid/Acetonitrile (e.g., 87:10:3, v/v/v)

  • Solvent B: Acetonitrile/Formic Acid/Water (e.g., 50:10:40, v/v/v)

  • Syringe filters (0.45 µm)

  • Wine sample

  • Standards for this compound and other pyranoanthocyanins (if available for absolute quantification)

Protocol:

  • Sample Preparation:

    • Filter the wine sample through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Chromatographic Conditions:

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 520 nm for anthocyanins and pyranoanthocyanins. A full spectrum (200-600 nm) should be recorded to aid in identification.[13]

    • Gradient Elution:

      • 0-15 min: 10-25% B

      • 15-30 min: 25-40% B

      • 30-35 min: 40-100% B

      • 35-40 min: 100% B (hold)

      • 40-45 min: 100-10% B

      • 45-50 min: 10% B (hold for column re-equilibration)

    • Flow Rate: 0.8-1.0 mL/min

  • Data Analysis:

    • Identify peaks based on retention times and UV-Vis spectra compared to standards or literature data.

    • Quantify the compounds by integrating the peak areas at 520 nm. If standards are not available, results can be expressed in relative terms (e.g., as a percentage of total peak area) or as equivalents of a related compound (e.g., malvidin-3-O-glucoside equivalents).

Conclusion

This compound and other pyranoanthocyanins play a crucial role in the color stability of red wines. Their enhanced resistance to degradation by pH shifts and SO₂ bleaching makes them vital for maintaining a desirable color profile during aging. While this compound is often the most abundant and one of the most stable pyranoanthocyanins, other derivatives also contribute significantly to the overall color stability. The selection of yeast strains that favor the production of precursors like pyruvic acid and acetaldehyde can be a strategic tool for winemakers to enhance the formation of these stable pigments. Further research into the specific contributions of different pyranoanthocyanins and their synergistic effects will continue to advance our understanding and control of wine color.

References

Unraveling the Bioavailability of Two Key Resveratrol Oligomers: A Comparative Review of Vitisin A and ε-viniferin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the in vivo behavior of potential therapeutic compounds is paramount. This guide provides a comparative overview of the bioavailability of two resveratrol oligomers, Vitisin A and ε-viniferin, drawing upon available experimental data. While comprehensive in vivo pharmacokinetic data for this compound remains elusive in the current body of literature, this guide presents the available information for ε-viniferin to serve as a benchmark and highlights the critical need for further research into the in vivo fate of this compound.

Resveratrol, a well-studied stilbenoid, and its derivatives have garnered significant attention for their potential health benefits. Among these derivatives, oligomers like this compound and ε-viniferin are of particular interest due to their diverse biological activities. However, the therapeutic efficacy of any compound is intrinsically linked to its bioavailability – the extent and rate at which the active substance is absorbed and becomes available at the site of action.

ε-viniferin: A Look at its In Vivo Bioavailability

Studies on the in vivo pharmacokinetics of ε-viniferin have revealed key insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Research in rat models indicates that ε-viniferin generally exhibits low oral bioavailability. This is largely attributed to extensive first-pass metabolism, primarily through glucuronidation and sulfation, in the intestine and liver.

A study investigating the oral administration of ε-viniferin in rats provided the following pharmacokinetic parameters:

ParameterValue
Dose 20 mg/kg body weight
Cmax (Maximum Plasma Concentration) 15 ± 11 pmol/mL
Tmax (Time to Maximum Plasma Concentration) 1 hour
Major Metabolites Glucuronide and sulfate conjugates

Data sourced from a pharmacokinetic study in rats.

The low Cmax value and the rapid Tmax suggest that while ε-viniferin is quickly absorbed, its concentration in the systemic circulation remains low. The predominant presence of its metabolites underscores the significant metabolic transformation it undergoes upon oral ingestion.

This compound: The Bioavailability Enigma

Despite the growing interest in the biological activities of this compound, a resveratrol tetramer, there is a notable absence of published in vivo pharmacokinetic studies detailing its bioavailability. Extensive searches of scientific literature did not yield quantitative data on key parameters such as Cmax, Tmax, or AUC (Area Under the Curve) for this compound following oral administration in animal models. This knowledge gap hinders a direct and quantitative comparison with ε-viniferin and underscores a critical area for future research to unlock the full therapeutic potential of this compound.

Experimental Protocols: A General Framework for In Vivo Bioavailability Studies

The following outlines a general experimental protocol for determining the in vivo bioavailability of a compound like this compound or ε-viniferin in a rodent model.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Health Status: Healthy, adult animals of a specific weight range.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

  • Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

  • Diet: Provided with a standard diet and water ad libitum, with fasting overnight before dosing.

2. Dosing:

  • Formulation: The test compound (this compound or ε-viniferin) is formulated in a suitable vehicle (e.g., a suspension in carboxymethyl cellulose).

  • Administration Route: Oral gavage is used for oral bioavailability studies. Intravenous administration of a known concentration is also performed in a separate group of animals to determine absolute bioavailability.

  • Dose Level: A specific dose (e.g., mg/kg body weight) is administered.

3. Sample Collection:

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

  • Storage: Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the parent compound and its major metabolites in plasma.

  • Method Validation: The method is validated for specificity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Parameters Calculated: Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated. Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing the Path: Experimental Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for an in vivo bioavailability study and a conceptual signaling pathway that might be influenced by these compounds.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model Selection (e.g., Rats) acclimatization Acclimatization animal_model->acclimatization formulation Compound Formulation acclimatization->formulation oral_admin Oral Administration formulation->oral_admin iv_admin Intravenous Administration formulation->iv_admin blood_collection Serial Blood Collection oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_interpretation data_interpretation pk_analysis->data_interpretation Data Interpretation

Caption: Experimental workflow for an in vivo bioavailability study.

signaling_pathway compound This compound or ε-viniferin receptor Cell Surface Receptor compound->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) receptor->signaling_cascade transcription_factor Transcription Factor (e.g., Nrf2) signaling_cascade->transcription_factor gene_expression Target Gene Expression (e.g., Antioxidant Enzymes) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Reduced Oxidative Stress) gene_expression->cellular_response

Caption: A conceptual signaling pathway potentially modulated by resveratrol oligomers.

Conclusion and Future Directions

Safety Operating Guide

Proper Disposal of Vitisin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Vitisin A, a naturally occurring phenolic compound. While specific institutional and regulatory guidelines must always be followed, this document outlines the general procedures for managing this compound waste in a laboratory setting.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC56H42O12PubChem[1]
Molecular Weight906.9 g/mol PubChem[1]
AppearanceBrown powderBioCrick[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[2]
StorageDesiccate at -20°CTargetMol[3]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of phenolic compounds in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier and your institution's Environmental Health and Safety (EHS) department before proceeding.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact with phenols) when handling this compound or its waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste (e.g., unused powder, contaminated weighing paper, or absorbent materials from spills) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solids and phenols. A polyethylene or glass container is typically appropriate.

    • Label the container as "Hazardous Waste - this compound, Solid" and include the date.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous waste container for organic solvents. Do not mix with aqueous waste unless specifically permitted by your institution's EHS guidelines.

    • The container should be leak-proof and made of a material compatible with the solvents used (e.g., glass or polyethylene).

    • Label the container as "Hazardous Waste - this compound in [Solvent Name]" and list the approximate concentration.

  • Sharps Waste:

    • Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3. Spill Management:

  • In case of a spill, evacuate the immediate area if necessary.

  • For small spills of solid this compound, carefully sweep the material into a hazardous waste container. Avoid creating dust.

  • For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Place the absorbent material into the solid hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service.

  • Never dispose of this compound down the drain or in the regular trash.[4] Phenolic compounds can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.[5]

  • The primary method for the disposal of phenolic waste is typically incineration by a licensed hazardous waste disposal facility.[4]

This compound Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow A This compound Waste Generated J Consult SDS and Institutional EHS A->J B Solid Waste? C Liquid Waste? B->C No E Collect in Labeled Solid Hazardous Waste Container B->E Yes D Sharps Waste? C->D No F Collect in Labeled Liquid Hazardous Waste Container (Organic Solvent Waste) C->F Yes G Collect in Labeled Sharps Container for Chemical Waste D->G Yes H Store in Designated Satellite Accumulation Area D->H No E->H F->H G->H I Arrange for Pickup by Institutional Hazardous Waste Management H->I J->B

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended for guidance purposes only. Always prioritize the information provided in the manufacturer's Safety Data Sheet (SDS) and comply with all local, state, and federal regulations, as well as your institution's specific waste disposal policies. If you are ever in doubt about a disposal procedure, contact your institution's Environmental Health and Safety department for assistance.

References

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